Triprolidine-d8 Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(Z)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-;/i4D2,5D2,13D2,14D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYEJNGHIOFOC-GTULIFIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(/C2=CC=C(C=C2)C)\C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795134-06-3 | |
| Record name | Triprolidine-d8 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795134063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPROLIDINE-D8 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9ORI0F7FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Triprolidine-d8 Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Applications
This document provides a comprehensive technical overview of Triprolidine-d8 Hydrochloride, a deuterated isotopologue of the first-generation antihistamine, Triprolidine. Designed for researchers, analytical chemists, and drug development professionals, this guide delves into the core physicochemical properties, synthetic rationale, and critical applications of this compound, with a primary focus on its role as an internal standard in quantitative bioanalysis.
Core Physicochemical Profile
This compound is the deuterium-labeled form of Triprolidine HCl, where eight hydrogen atoms on the pyrrolidine ring have been replaced with deuterium. This isotopic substitution is crucial for its application in mass spectrometry-based assays, as it renders the molecule chemically identical to the parent drug but mass-shifted. This property is the cornerstone of its utility in modern analytical workflows.
The physical and chemical properties of the deuterated form are nearly identical to the unlabeled parent compound. Key data, compiled from various sources, are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl-d8)-1-propen-1-yl]pyridine Hydrochloride | [1] |
| CAS Number | 1795134-06-3 | [1][2][3] |
| Molecular Formula | C₁₉H₁₅D₈ClN₂ | [1][3] |
| Molecular Weight | 322.90 g/mol | [1][2][3] |
| Appearance | Solid, crystalline form (based on parent compound) | [4] |
| Melting Point | 115-120°C (for unlabeled monohydrate) | |
| Solubility | Water-soluble; soluble in alcohol and chloroform (based on unlabeled HCl salt) | [5][6] |
| Stability | Discolors upon exposure to light; should be stored in a light-resistant container | [7] |
Causality Behind Properties: The high solubility in water and polar organic solvents is attributed to its nature as a hydrochloride salt. Its light sensitivity is a common characteristic of compounds with extended conjugated systems and necessitates careful handling and storage protocols to prevent photodegradation, ensuring the integrity of analytical standards.
Rationale and Synthesis Overview
The primary driver for the synthesis of this compound is the need for a robust internal standard (IS) for quantitative analysis.[1][3] In liquid chromatography-mass spectrometry (LC-MS), an ideal IS co-elutes with the analyte and experiences identical ionization and matrix effects. A stable isotope-labeled (SIL) standard like Triprolidine-d8 is the gold standard because its physical behavior during extraction and chromatography is indistinguishable from the unlabeled analyte, yet it is easily differentiated by its higher mass in the mass spectrometer. This approach drastically improves the accuracy and precision of pharmacokinetic and metabolic studies.[3]
The synthesis logically follows the established routes for unlabeled Triprolidine, substituting a deuterated reagent at the appropriate step. The most common pathway involves a Mannich reaction followed by a Grignard reaction and subsequent dehydration.[8]
Logical Synthetic Workflow:
-
Mannich Reaction: 4'-methylacetophenone reacts with paraformaldehyde and deuterated pyrrolidine (pyrrolidine-d8) to form a deuterated Mannich base intermediate.
-
Grignard Reaction: This intermediate is then treated with a 2-pyridylmagnesium bromide Grignard reagent to form a tertiary alcohol.[8]
-
Dehydration & Salt Formation: The alcohol is dehydrated using a strong acid, yielding a mixture of (E/Z)-Triprolidine-d8. The more active E-isomer is typically isolated and then treated with hydrochloric acid to produce the final, stable hydrochloride salt.[8]
Caption: Conceptual synthetic workflow for this compound.
Application in Quantitative Bioanalysis (LC-MS/MS)
The definitive application of Triprolidine-d8 HCl is as an internal standard for the quantification of Triprolidine in biological matrices such as plasma or urine. This section outlines a self-validating protocol that ensures trustworthy and reproducible results.
Expertise & Experience: The Principle of Isotopic Dilution
The method relies on the principle of isotopic dilution. A known, fixed amount of Triprolidine-d8 HCl is added to every sample, calibrator, and quality control (QC) standard at the very beginning of the sample preparation process. Any loss of analyte during the subsequent extraction, transfer, or injection steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal. Because they behave identically, this ratio remains constant regardless of sample loss, thereby correcting for experimental variability and ensuring analytical accuracy.
Detailed Experimental Protocol: Quantification in Human Plasma
This protocol is a representative workflow for a typical pharmacokinetic study.
1. Preparation of Stock and Working Solutions:
- Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Triprolidine HCl and dissolve in 10 mL of methanol.
- IS Stock (1 mg/mL): Accurately weigh 10 mg of Triprolidine-d8 HCl and dissolve in 10 mL of methanol.
- IS Working Solution (100 ng/mL): Serially dilute the IS stock solution with 50:50 acetonitrile:water. The concentration is chosen to yield a robust signal without being overwhelming.
- Calibration Standards (1-1000 ng/mL): Serially dilute the analyte stock solution to create a series of working solutions. Spike these into blank human plasma to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation (Protein Precipitation):
- Self-Validation Step: This procedure is applied identically to all samples (unknowns, calibrators, QCs).
- To 100 µL of plasma sample, add 20 µL of the IS Working Solution (100 ng/mL). Vortex briefly.
- Add 300 µL of acetonitrile (pre-chilled to -20°C to enhance protein crashing).
- Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
- LC System: A standard UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions:
- Triprolidine: Q1: 279.2 m/z → Q3: 208.2 m/z.[9]
- Triprolidine-d8 (IS): Q1: 287.2 m/z → Q3: 216.2 m/z.
- Causality: The specific precursor (Q1) and product (Q3) ions are selected after infusion and fragmentation experiments to find the most stable and intense signals, ensuring high selectivity and sensitivity for the assay.
A [label="Plasma Sample (Calibrator, QC, or Unknown)"];
B [label="Spike with Triprolidine-d8 HCl\n(Internal Standard)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Protein Precipitation\n(Acetonitrile)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Centrifugation"];
E [label="Collect Supernatant"];
F [label="UHPLC Separation\n(C18 Column)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="ESI-MS/MS Detection\n(MRM Mode)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Data Analysis\n(Ratio of Analyte/IS vs. Concentration)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
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An In-Depth Technical Guide to the Certificate of Analysis for Triprolidine-d8 Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is paramount. A Certificate of Analysis (CoA) is not merely a document of compliance; it is the scientific foundation upon which the accuracy, reproducibility, and validity of experimental data are built. This is particularly true for isotopically labeled internal standards like Triprolidine-d8 Hydrochloride (Triprolidine-d8 HCl), which are critical for precise quantification in mass spectrometry-based assays.[1][2]
This guide provides an in-depth exploration of the key analytical tests and scientific principles that constitute a comprehensive CoA for Triprolidine-d8 HCl. Moving beyond a simple checklist, we will delve into the causality behind each experimental choice, offering field-proven insights to empower users to critically evaluate and effectively utilize this essential reference material.
The Critical Role of Triprolidine-d8 HCl as an Internal Standard
Triprolidine is an antihistamine agent.[3] Its deuterated analog, Triprolidine-d8 HCl, serves as an ideal internal standard for the quantification of triprolidine in biological matrices.[4] By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation, matrix effects, and instrument response can be normalized.[2] This is achievable because the deuterated standard is chemically identical to the analyte, ensuring it co-elutes chromatographically, but is distinguishable by its higher mass-to-charge ratio in the mass spectrometer.[2] The quality of this standard, as certified by its CoA, directly impacts the reliability of the resulting quantitative data.
Section 1: Identity and Structural Confirmation
The first and most fundamental assertion of a CoA is the identity of the material. It must be unequivocally confirmed that the substance is, in fact, Triprolidine-d8 HCl. This is accomplished through a combination of orthogonal analytical techniques that provide complementary structural information.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Proton (¹H) NMR confirms the arrangement of hydrogen atoms and the overall molecular structure, while also verifying the positions of deuterium labeling through the absence of specific proton signals.
Workflow Logic: The ¹H-NMR spectrum of Triprolidine-d8 HCl is compared against the spectrum of its non-labeled counterpart, Triprolidine HCl. The successful synthesis is confirmed by the disappearance or significant reduction of proton signals at the deuterated positions—in this case, within the pyrrolidine ring.[4] The remaining signals must correspond to the known structure of triprolidine.
Caption: Workflow for structural confirmation by ¹H-NMR.
1.2 Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio of ions, providing direct evidence of the compound's molecular weight. For Triprolidine-d8 HCl, high-resolution mass spectrometry (HRMS) confirms the incorporation of eight deuterium atoms by showing the expected increase in molecular mass compared to the unlabeled analog.
Workflow Logic: The analysis confirms that the most abundant isotopic peak corresponds to the mass of the d8-labeled molecule. This technique is also foundational for determining isotopic purity, as discussed in a later section.
Section 2: Purity Assessment
Purity is a critical parameter that directly affects the accuracy of the standard's concentration. A CoA for a high-quality reference standard will assess purity from multiple perspectives: chromatographic (organic) purity and inorganic purity.
2.1 Chromatographic Purity by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds by separating the main component from any organic impurities, such as synthetic by-products or degradants.[5][6] The United States Pharmacopeia (USP) provides specific HPLC methods for Triprolidine Hydrochloride that can be adapted for the deuterated standard.[7][8]
Data Presentation: Typical HPLC Purity Specifications
| Parameter | Method | Acceptance Criterion |
|---|---|---|
| Purity | HPLC-UV (e.g., at 254 nm) | ≥ 98.0% |
| Individual Impurity | Area % | Not More Than (NMT) 0.5% |
| Total Impurities | Area % | Not More Than (NMT) 2.0% |
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of alcohol and ammonium acetate solution (e.g., 17:3 v/v), as specified in relevant pharmacopeial methods.[7]
-
Standard Preparation: Accurately weigh and dissolve Triprolidine-d8 HCl in a suitable diluent (e.g., 0.01 N HCl) to a known concentration of approximately 0.05 mg/mL.[7]
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector set to 254 nm and a C8 or C18 column (e.g., packing L3, 4.2 mm x 25 cm). Set the flow rate to approximately 1.5 mL/min.[7]
-
Injection and Analysis: Inject the prepared solution into the chromatograph.
-
Data Processing: Record the chromatogram and integrate all peaks. Calculate the area percentage of the main peak relative to the total area of all peaks.
2.2 Residual Solvents by GC-HS
Causality: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[9] As they can have toxic effects and will contribute to the mass of the material, their levels must be controlled according to USP <467> and ICH Q3C guidelines.[9][10] Headspace Gas Chromatography (GC-HS) is the preferred method due to its ability to separate and quantify these volatile compounds without introducing the non-volatile API into the GC system.[10]
Data Presentation: Common Residual Solvent Limits (ICH Q3C)
| Solvent Class | Example Solvents | Typical Limit |
|---|---|---|
| Class 1 | Benzene, Carbon Tetrachloride | To be avoided |
| Class 2 | Acetonitrile, Methanol, Toluene | Concentration limits in ppm |
| Class 3 | Acetone, Ethanol, Isopropyl Alcohol | ≤ 5000 ppm or 0.5% |
Section 3: Potency and Quantitative Analysis
While purity defines the proportion of the desired chemical entity, potency (or assay) provides an absolute measure of the amount of that substance, correcting for impurities and other non-active components like water and residual solvents.
3.1 Potency by Quantitative NMR (qNMR)
Causality: qNMR is a primary analytical method for determining the potency of a substance without the need for a specific reference standard of the same compound.[11][12] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei generating that signal.[13] By comparing the integral of a known, non-overlapping peak from the analyte with that of a certified internal standard of known purity and concentration, an accurate mass/mass potency can be calculated.[13][14]
Caption: Logical flow for potency determination by qNMR.
Experimental Protocol: Potency by qNMR
-
Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has high purity, and possesses signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh a specific amount of the Triprolidine-d8 HCl and the chosen internal standard into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum using parameters optimized for quantitative analysis (e.g., ensuring full relaxation of signals with a sufficient relaxation delay, typically 5 times the longest T1).
-
Data Processing: Carefully process the spectrum, ensuring accurate phasing and baseline correction.
-
Calculation: Integrate a well-resolved signal from Triprolidine-d8 HCl and a signal from the internal standard. Calculate the potency (P) using the following formula[13]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, and P = purity/potency.
Section 4: Isotopic Purity and Distribution
For a deuterated standard, it is crucial to quantify the degree of deuterium incorporation and the distribution of different isotopologues.
4.1 Isotopic Enrichment by Mass Spectrometry
Causality: High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues of Triprolidine (d0, d1, d2...d8). By measuring the relative abundance of each species in the isotopic cluster, the isotopic enrichment can be calculated.[15][16] This ensures that the vast majority of the standard consists of the desired d8-labeled molecule, which is critical for minimizing isotopic crosstalk in LC-MS/MS assays.
Data Presentation: Typical Isotopic Purity Specifications
| Parameter | Method | Acceptance Criterion |
|---|---|---|
| Isotopic Purity (d8) | LC-MS | ≥ 98% |
| Unlabeled (d0) | LC-MS | ≤ 0.5% |
Workflow Logic: The process involves acquiring a full scan mass spectrum, extracting the ion currents for each isotopologue, and calculating the percentage of the d8 species relative to the sum of all deuterated and non-deuterated species.[15]
Section 5: Content of Volatiles and Inorganics
The final mass of the reference material includes components other than the active molecule, primarily water and inorganic impurities. These must be quantified to perform the final mass balance calculation for purity.
5.1 Water Content by Karl Fischer Titration
Causality: Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in pharmaceuticals.[17][18][19] Unlike 'Loss on Drying', which measures all volatile components, KF is based on a stoichiometric reaction with water, providing a direct measure of water content.[20] This is critical as water content can affect both the stability and the accurate weighing of the standard.[20] The USP monograph for Triprolidine Hydrochloride specifies a water content between 4.0% and 6.0%, indicating it is a monohydrate.[21] The deuterated version would be expected to have a similar affinity for water.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Titrator Preparation: Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent.
-
Standardization: Determine the water equivalence factor (F) of the reagent by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate).[22]
-
Sample Analysis: Accurately weigh a sample of Triprolidine-d8 HCl and add it to the vessel. Titrate to the electrometric endpoint.
-
Calculation: Calculate the percentage of water using the volume of titrant consumed, the sample weight, and the water equivalence factor.[22]
5.2 Residue on Ignition / Sulfated Ash
Causality: This test quantifies the amount of non-combustible inorganic impurities in the sample.[23] The sample is heated in the presence of sulfuric acid, converting metal oxides and salts to more stable sulfates, which are then weighed. This provides a measure of the total inorganic impurity content.
5.3 Heavy Metals by ICP-MS
Causality: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a modern, highly sensitive technique for detecting and quantifying trace elemental impurities.[24][25] It has largely replaced older, less specific colorimetric tests.[26][27] This analysis is crucial for safety and is governed by USP <232> and <233>, which set limits for toxic elements like Arsenic (As), Cadmium (Cd), Lead (Pb), and Mercury (Hg).[27][28]
Section 6: Storage and Handling
To maintain the integrity of the standard as documented on the CoA, proper storage is essential.
Recommendations:
-
Storage Condition: Store at 2-8°C in a tightly sealed container, protected from light and moisture.[29][30][31]
-
Handling: Handle in a dry atmosphere (e.g., under an inert gas like argon or nitrogen) to minimize moisture absorption, which can lead to hydrogen-deuterium exchange and compromise isotopic purity.[29] Use dried glassware for preparing solutions.[29]
-
Solution Stability: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at low temperatures and used within a defined period (e.g., one month) to avoid degradation or solvent evaporation.[3]
Conclusion
The Certificate of Analysis for this compound is a synthesis of multiple, orthogonal analytical evaluations. Each test provides a critical piece of information, and together they build a comprehensive profile of the standard's identity, strength, purity, and quality. For the scientist in drug development, understanding the "why" behind each test—from the structural certainty provided by NMR to the absolute quantitation by qNMR and the elemental safety check by ICP-MS—transforms the CoA from a static document into a dynamic tool for ensuring data integrity and scientific excellence.
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An In-depth Technical Guide to Determining the Aqueous and Methanolic Solubility of Triprolidine-d8 Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of Triprolidine-d8 Hydrochloride in two critical solvents: water and methanol. Moving beyond a simple recitation of data, this document elucidates the underlying scientific principles, details robust experimental protocols, and offers insights into the potential impact of isotopic labeling on the physicochemical properties of this active pharmaceutical ingredient (API).
Introduction: The Significance of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug's bioavailability, formulation development, and overall therapeutic efficacy. For this compound, a deuterated analog of the H1 histamine receptor antagonist Triprolidine, understanding its solubility characteristics is a critical early-stage step in preclinical and formulation studies. The introduction of deuterium, while primarily aimed at altering metabolic pathways, can also subtly modify physical properties such as solubility.[1] This guide, therefore, emphasizes a first-principles approach to solubility determination, providing a robust methodology that can be applied to this and other deuterated compounds.
The Impact of Deuteration on Physicochemical Properties
The substitution of hydrogen with its stable isotope, deuterium, is a strategy employed in drug discovery to improve pharmacokinetic profiles.[2][3] This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes.[1] However, this isotopic substitution can also lead to minor changes in molecular volume, lipophilicity, and crystal lattice energy, all of which can influence solubility.[1] For instance, studies on other deuterated compounds have shown that deuteration can sometimes lead to an increase in aqueous solubility.[1] Therefore, it is imperative to experimentally determine the solubility of this compound rather than relying solely on data from its non-deuterated counterpart.
Physicochemical Properties of Triprolidine Hydrochloride (Reference)
| Property | Value | Source |
| Water Solubility | 50 mg/mL | [4][5][6][7] |
| Alcohol Solubility | 1 part in 1.5 parts of solvent | [4][5][6][7] |
| Appearance | White crystalline powder | [8] |
Note: The term "alcohol" in many pharmacopeial sources often refers to ethanol. The solubility in methanol may differ and should be determined experimentally.
Theoretical Framework: Thermodynamic Solubility and the Shake-Flask Method
The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9][10] This method establishes the equilibrium between the dissolved and undissolved solute, providing a definitive measure of a compound's intrinsic solubility in a given solvent at a specific temperature.
The underlying principle involves creating a saturated solution by adding an excess of the solid compound to the solvent of interest. The mixture is then agitated for a sufficient period to allow it to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.
Figure 1: A generalized workflow for the shake-flask solubility determination method.
Experimental Protocol: Determination of this compound Solubility
This section provides a detailed, step-by-step protocol for determining the solubility of this compound in both methanol and water.
Materials and Equipment
-
This compound (solid, high purity)
-
Methanol (HPLC grade or equivalent)
-
Deionized or distilled water
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent 96-well plates
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Preparation of Vials: Accurately weigh an excess amount of this compound into several vials for each solvent. The key is to ensure that a solid phase remains after equilibration.
-
Solvent Addition: Add a precise volume of the respective solvent (methanol or water) to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4][11] Preliminary experiments can determine the optimal equilibration time.
Part B: Phase Separation
-
Centrifugation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
Part C: Quantification via UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in both methanol and water.
-
Generation of Calibration Curve: Using the UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot absorbance versus concentration to generate a calibration curve.
-
Analysis of Saturated Solutions: Dilute the filtered supernatant from the equilibrated samples to a concentration that falls within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration of this compound in the saturated solution.[12][13]
-
Calculation of Solubility: Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in mg/mL or other desired units.
Figure 2: Detailed workflow for the quantification of dissolved Triprolidine-d8 HCl.
Data Interpretation and Reporting
The final solubility values should be reported in standard units (e.g., mg/mL or µg/mL) and should include the temperature at which the determination was made. It is also good practice to report the pH of the aqueous solution, as this can significantly influence the solubility of ionizable compounds.
Conclusion
This guide has outlined a robust and scientifically sound methodology for the determination of the solubility of this compound in methanol and water. By adhering to the principles of the shake-flask method and employing accurate quantification techniques such as UV-Vis spectrophotometry, researchers can obtain reliable and reproducible solubility data. This information is fundamental for advancing the development of this compound as a potential therapeutic agent. The potential for altered physicochemical properties due to deuteration underscores the necessity of such experimental determinations.
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Triprolidine-d8 Hydrochloride: A Technical Guide to Stability and Storage
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability and storage requirements for Triprolidine-d8 Hydrochloride. Synthesizing data from stability studies, safety data sheets, and best practices for handling isotopically labeled compounds, this document serves as an essential resource for ensuring the chemical and isotopic integrity of this critical research compound.
Introduction: The Compound and Its Significance
Triprolidine is a first-generation antihistamine of the alkylamine class, functioning as a non-selective histamine H1 antagonist.[1][2] The "-d8" designation indicates that eight hydrogen atoms on the pyrrolidine ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.
The Rationale for Deuteration: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the "deuterium kinetic isotope effect" (KIE).[3] This modification is a strategic tool in drug development to potentially enhance pharmacokinetic profiles, leading to longer drug half-life and improved safety by minimizing certain metabolic pathways.[3] For research applications, Triprolidine-d8 is invaluable as an internal standard in quantitative bioanalytical assays using mass spectrometry.
The Role of the Hydrochloride Salt: Like many amine-containing pharmaceuticals, Triprolidine is formulated as a hydrochloride (HCl) salt. This serves several key purposes:
-
Enhanced Stability: The protonated amine group in the salt form is less susceptible to oxidative degradation.[4]
-
Improved Solubility: The ionic nature of the HCl salt significantly increases aqueous solubility, which can improve bioavailability.[4]
-
Favorable Physical Properties: Salts are typically crystalline solids that are easier to handle, weigh, and formulate compared to their free base counterparts.[4][5]
Chemical Stability and Degradation Profile
While Triprolidine is chemically stable under standard ambient conditions, it is susceptible to degradation under specific environmental stresses.[6][7] Maintaining its integrity requires understanding these potential degradation pathways.
Oxidative Degradation
Oxidation is the most significant degradation pathway for Triprolidine.[8][9] Forced degradation studies using hydrogen peroxide have shown that the molecule undergoes a distinct transformation, yielding two major degradation products:[1][8][9]
-
Triprolidine N-Oxide
-
Pyridin-2-yl-p-tolyl-methanone
At elevated temperatures (e.g., 40°C) in the presence of an oxidizing agent, degradation can be rapid and complete.[8] This underscores the compound's sensitivity to oxidative conditions, which can be initiated by atmospheric oxygen, peroxide-forming solvents, or other reactive oxygen species.
Caption: Workflow for a forced degradation study of Triprolidine-d8 HCl.
Conclusion
The stability of this compound is contingent upon strict adherence to proper storage and handling protocols. The primary risks to its integrity are oxidative degradation, photodegradation, and hydrogen-deuterium exchange with atmospheric moisture. By implementing the conditions outlined in this guide—specifically, refrigerated storage (2-8°C) with rigorous protection from light and moisture—researchers can ensure the long-term chemical and isotopic purity of this compound, thereby safeguarding the accuracy and validity of their experimental results.
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An In-Depth Technical Guide to the Isotopic Purity Assessment of Triprolidine-d8 Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of isotopic purity for Triprolidine-d8 Hydrochloride. Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, establishing a self-validating system for robust and reliable characterization of deuterated standards.
Introduction: The Imperative of Isotopic Purity
Triprolidine is a potent first-generation antihistamine, acting as an H1 receptor antagonist.[1][2][3] Its deuterated analog, this compound, is widely employed as an internal standard for quantitative bioanalytical studies using mass spectrometry, such as in pharmacokinetic research.[4][5] The efficacy of a deuterated internal standard hinges on its chemical and isotopic purity. An accurately characterized isotopic profile ensures minimal interference with the analyte signal and mitigates the risk of cross-contribution, thereby guaranteeing the precision and reliability of quantitative data.[6][7]
The definition of purity for a deuterated active pharmaceutical ingredient (API) extends beyond the absence of chemical contaminants to include isotopic purity.[8] The synthesis of compounds with multiple deuterium atoms rarely achieves 100% isotopic purity, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[8] Therefore, a rigorous assessment is not merely a quality control step but a fundamental requirement for data integrity. This guide outlines a dual-pronged approach, leveraging the strengths of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a comprehensive and validated purity profile.[9]
Chapter 1: Mass Spectrometry for Isotopic Distribution Analysis
Mass spectrometry is the primary technique for determining the isotopic distribution and purity of a deuterated compound.[8] Its high sensitivity and mass accuracy allow for the clear separation and quantification of different isotopologues (e.g., d5, d6, d7, d8) present in the sample.[8][10][11]
The Rationale: Why High-Resolution MS is Essential
High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF), is critical for this application. Unlike nominal mass instruments, HRMS provides the mass accuracy required to unequivocally distinguish between isotopologues and potential isobaric interferences. This capability is paramount for building a trustworthy purity assessment.[10] The method is rapid, requires very low sample consumption, and can be performed without deuterated solvents, making it both cost-effective and efficient.[10][11]
Experimental Protocol: LC-HRMS for Isotopic Purity Assessment
A validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is crucial for separating the analyte of interest from any chemical impurities before it enters the mass spectrometer.[12][13]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of Triprolidine-d8 HCl in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to a final concentration of ~1 µg/mL with the initial mobile phase.
-
Chromatographic Separation:
-
Inject the working solution onto a suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[12]
-
Employ an isocratic mobile phase, for instance, a mixture of water, methanol, and formic acid (e.g., 55:45:0.5, v/v/v), at a flow rate of 0.3 mL/min.[12] This ensures consistent elution and ionization conditions. The total run time should be sufficient to elute the analyte and any potential impurities, typically around 5 minutes.[12]
-
-
Mass Spectrometric Analysis:
-
Utilize an HRMS instrument equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquire data in full-scan mode over a relevant m/z range (e.g., m/z 100-500) to capture all isotopologues of Triprolidine.
-
Ensure the mass resolution is set to a high value (e.g., >70,000 FWHM) to enable accurate mass measurements.
-
Data Analysis and Interpretation
-
Extract Ion Chromatograms (XICs): Generate XICs for the expected [M+H]+ ions of Triprolidine-d8 (m/z ~287) and its unlabeled counterpart (m/z ~279).[12] The absence of a significant peak at the retention time of Triprolidine in the m/z 279 channel is the first indicator of high isotopic purity.
-
Analyze the Mass Spectrum: Average the full-scan mass spectrum across the chromatographic peak corresponding to Triprolidine-d8.
-
Calculate Isotopic Purity: Identify the peaks corresponding to the various isotopologues (d0 through d8). The isotopic purity is calculated based on the relative abundance of the target isotopologue (d8) compared to the sum of all related isotopologues.
-
Formula: Isotopic Purity (%) = [ I(d8) / (I(d0) + I(d1) + ... + I(d8)) ] * 100 Where I(dx) is the intensity of the respective isotopologue.
-
Data Presentation: Isotopic Distribution of Triprolidine-d8
| Isotopologue | Theoretical m/z ([M+H]+) | Observed Intensity (Example) | Relative Abundance (%) |
| d0 (Unlabeled) | 279.1856 | 5,000 | 0.05 |
| d1 | 280.1919 | 10,000 | 0.10 |
| d2 | 281.1982 | 15,000 | 0.15 |
| d3 | 282.2045 | 20,000 | 0.20 |
| d4 | 283.2107 | 50,000 | 0.50 |
| d5 | 284.2170 | 100,000 | 1.00 |
| d6 | 285.2233 | 200,000 | 2.00 |
| d7 | 286.2296 | 500,000 | 5.00 |
| d8 (Target) | 287.2358 | 9,100,000 | 91.00 |
Note: The above data is illustrative. The presence of lower isotopologues is an expected outcome of the chemical synthesis process.
Visualization: LC-HRMS Workflow
Caption: LC-HRMS workflow for isotopic purity assessment.
Chapter 2: NMR Spectroscopy for Positional Verification
While MS provides excellent data on the overall isotopic distribution, it does not confirm the specific location of the deuterium labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[9][14] It provides structural information, confirming that deuteration occurred at the intended positions and that the compound's structural integrity is maintained.[9]
The Rationale: The Complementary Power of NMR
NMR spectroscopy distinguishes between hydrogen and deuterium nuclei based on their different magnetic properties.[15]
-
¹H NMR (Proton NMR): In a highly deuterated sample, the disappearance or significant reduction of a proton signal at a specific chemical shift, when compared to the spectrum of the unlabeled standard, provides strong evidence of deuterium incorporation at that position.[14]
-
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum where peaks correspond to the specific locations of the deuterium atoms.[14][16] This offers direct, unambiguous confirmation of the labeling sites.
Experimental Protocol: ¹H and ²H NMR Analysis
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed quantity of Triprolidine-d8 HCl and its non-deuterated counterpart in a suitable NMR solvent (e.g., DMSO-d6 or CDCl3). The use of a non-deuterated solvent like natural abundance DMSO is necessary for ²H NMR experiments.[16]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for both the labeled and unlabeled samples on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing small residual proton signals in the deuterated sample.
-
-
²H NMR Acquisition:
Data Analysis and Interpretation
-
¹H NMR Comparison: Overlay the ¹H spectra of the Triprolidine-d8 and the standard Triprolidine. The regions corresponding to the pyrrolidine ring protons should show a near-complete absence of signals in the d8 sample, confirming successful deuteration at these positions.
-
²H NMR Interpretation: The ²H spectrum should display signals at chemical shifts corresponding to the deuterated positions on the pyrrolidine ring. This provides direct evidence of the labeling pattern.
Visualization: Logic of NMR Spectral Comparison
Caption: Logic diagram for NMR spectral comparison.
Chapter 3: The Self-Validating System: Integrating MS and NMR Data
-
MS tells us "how much": It quantifies the distribution of molecules with different numbers of deuterium atoms.
-
NMR tells us "where": It confirms that the deuterium atoms are in the correct locations on the molecular structure.
A high-purity Triprolidine-d8 HCl standard must satisfy both criteria: a high percentage of the d8 isotopologue as determined by HRMS, and NMR spectra consistent with deuterium incorporation specifically on the pyrrolidine ring.
Visualization: Integrated Data for Final Purity Statement
Caption: Integration of MS and NMR data for a final purity statement.
Conclusion
The characterization of this compound is a multi-faceted process that extends beyond simple chemical purity. A robust assessment of isotopic purity is non-negotiable for its use as a reliable internal standard. By systematically combining the quantitative power of High-Resolution Mass Spectrometry with the positional verification capabilities of NMR spectroscopy, researchers can establish a self-validating workflow. This integrated approach ensures batch-to-batch consistency, meets stringent analytical expectations, and ultimately provides absolute confidence in the quantitative data generated using this critical reagent.
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
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Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]
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Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. PubMed. Available at: [Link]
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LC–MS–MS chromatograms of: (a) human plasma blank, (b) LLOQ for both... ResearchGate. Available at: [Link]
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Triprolidine-D8 (HCl Salt). Veeprho. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]
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DETERMINATION OF TRIPROLIDINE-HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN. Pak. J. Chem. Soc.. Available at: [Link]
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(PDF) Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. ResearchGate. Available at: [Link]
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triprolidine hydrochloride and its Impurities. Pharmaffiliates. Available at: [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]
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Liquid chromatographic method for the determination of triprolidine HCl, pseudoephedrine HCl, and dextromethorphane HBr in bulk and pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
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Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. Available at: [Link]
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Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. Available at: [Link]
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A Simple and Convenient Synthesis of Triprolidine. ResearchGate. Available at: [Link]
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SYNTHESIS OF TRIPROLIDINE | H1 ANTAGONIST | USE | DOSAGE |MEDICINAL CHEMISTRY |. YouTube. Available at: [Link]
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Synthesis of Triprolidine Hydrochloride | Structure and Uses| In Easy Way | BP 501T| L~4. YouTube. Available at: [Link]
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Title: The Mechanism and Application of Deuterated Triprolidine as an Internal Standard in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of pharmacologically active compounds in complex biological matrices is a cornerstone of drug development and clinical research. The use of an internal standard (IS) is fundamental to achieving reliable and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Among the available options, stable isotope-labeled (SIL) internal standards, such as deuterated triprolidine, are universally recognized as the gold standard. This guide provides an in-depth exploration of the mechanism of action by which deuterated triprolidine functions as an ideal internal standard. We will dissect the physicochemical principles that allow it to compensate for analytical variability, from sample extraction to mass spectrometric detection. Furthermore, this document offers a practical, field-proven workflow for the implementation of deuterated triprolidine in a validated bioanalytical method, grounded in authoritative regulatory expectations.
Chapter 1: The Foundational Role of Internal Standards in Quantitative Bioanalysis
In quantitative analysis, the goal is to establish a precise relationship between the instrument's response and the concentration of an analyte. However, the journey of an analyte from a biological sample (e.g., plasma, urine) to the detector is fraught with potential for variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary function is to normalize the analytical response of the analyte, thereby correcting for fluctuations that are difficult or impossible to control.[2]
The ideal internal standard should closely mimic the chemical and physical properties of the analyte.[3] This ensures that it experiences the same procedural losses during sample preparation and the same response variations during chromatographic separation and mass spectrometric detection.[3][4] Historically, structural analogs were used, but their utility is limited as their physicochemical properties are never identical to the analyte. This can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies, compromising analytical accuracy.[5]
The advent of stable isotope-labeled internal standards revolutionized bioanalysis. These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or deuterium, ¹²C with ¹³C, ¹⁴N with ¹⁵N).[5][6] Because the substitution results in a negligible change in chemical properties, a SIL-IS is the closest one can get to a perfect mimic of the analyte.[4][7]
Chapter 2: The Gold Standard: Mechanism of Stable Isotope Labeled Internal Standards
The superiority of a SIL-IS, such as deuterated triprolidine, is rooted in its ability to track the analyte through every step of the analytical process. The key principle is that the SIL-IS and the native analyte are chemically identical, differing only in mass.[8] This distinction is easily resolved by a mass spectrometer, but to all preceding steps, they are virtually indistinguishable.
Key Mechanisms of Action:
-
Compensation for Sample Preparation Variability: During extraction steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, both the analyte and the SIL-IS will exhibit nearly identical recovery rates. If a portion of the sample is physically lost, the ratio of the analyte to the SIL-IS remains constant, preserving the quantitative integrity of the measurement.[3]
-
Correction for Chromatographic Shifts: The deuteration of a molecule can sometimes lead to a slight shift in retention time (the "isotope effect"), but a well-designed SIL-IS will co-elute or elute very closely with the analyte.[3] This is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same time and are therefore subjected to the same matrix effects.
-
Mitigation of Matrix Effects and Ionization Variability: The matrix effect—the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix—is a major challenge in bioanalysis.[5][9] Because the analyte and the SIL-IS co-elute and have the same ionization efficiency, any matrix effect will impact both compounds to the same degree.[7][10] The ratio of their signals will therefore remain unaffected, leading to a highly accurate quantification even in "dirty" samples.[10][11]
Chapter 3: Deuterated Triprolidine: A Case Study
Triprolidine is a first-generation antihistamine used to treat allergy symptoms.[12][13] Its quantification in biological fluids is essential for pharmacokinetic and bioequivalence studies.[14][15][16] Deuterated triprolidine (e.g., Triprolidine-d7) serves as the ideal internal standard for these analyses.
The mechanism is best visualized as two parallel pathways converging at the point of data analysis. The native triprolidine and the added deuterated triprolidine behave as one during sample handling and analysis, but are differentiated by the mass spectrometer based on their mass-to-charge ratio (m/z).
Caption: Parallel processing of analyte and internal standard.
Chapter 4: Practical Implementation: A Validated Bioanalytical Workflow
This section outlines a robust protocol for the quantification of triprolidine in human plasma using deuterated triprolidine as an internal standard.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for triprolidine quantification.
Step-by-Step Methodology
-
Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of triprolidine and deuterated triprolidine in methanol.
-
Working Solutions: Prepare serial dilutions of the triprolidine stock to create calibration curve (e.g., 0.2 to 20.0 ng/mL) and quality control (QC) standards in a suitable solvent mixture (e.g., 50:50 methanol:water).[17]
-
Internal Standard Working Solution: Prepare a working solution of deuterated triprolidine (e.g., 50 ng/mL) in the same solvent mixture.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. The use of acetonitrile is efficient and the resulting supernatant is often directly compatible with reversed-phase chromatography.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions: The following tables summarize the instrumental parameters. The specific values should be optimized for the instrument in use.
Table 1: Liquid Chromatography Parameters
Parameter Value Rationale Column C18, 50 x 2.1 mm, 2.7 µm Provides good retention and peak shape for small molecules like triprolidine. Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. Mobile Phase B 0.1% Formic Acid in Methanol Organic solvent for eluting the analyte from the reversed-phase column. Flow Rate 0.4 mL/min A typical flow rate for this column dimension, balancing speed and efficiency. Gradient 30% B to 95% B over 3 min A gradient ensures efficient elution and separation from matrix components. Injection Volume 5 µL A small volume minimizes potential matrix effects and column overload. | Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
Table 2: Tandem Mass Spectrometry Parameters
Parameter Triprolidine (Analyte) Deuterated Triprolidine (IS) Rationale Ionization Mode Positive ESI Positive ESI Triprolidine contains basic nitrogen atoms that are readily protonated. Precursor Ion (Q1) m/z 279.1 m/z 286.1 (for d7) Corresponds to the [M+H]⁺ ion of each compound. Product Ion (Q3) m/z 208.1 m/z 215.1 (for d7) A stable, high-intensity fragment ion chosen for quantification in MRM mode.[17] Collision Energy Optimize experimentally Optimize experimentally The voltage required to achieve optimal fragmentation of the precursor ion. | Dwell Time | 100 ms | 100 ms | Ensures sufficient data points are collected across the chromatographic peak. |
Chapter 5: Data Analysis and Interpretation
The quantification is not based on the absolute peak area of the analyte, which can vary significantly. Instead, it relies on the ratio of the analyte's peak area to the internal standard's peak area.
Calculation Logic:
Caption: Data calculation pathway for quantification.
A calibration curve is constructed by plotting the response ratio (RR) of the calibration standards against their known concentrations. A linear regression model is then applied. The concentration of triprolidine in the unknown samples is then calculated by interpolating their measured response ratios onto this curve.
Chapter 6: Regulatory Considerations and Method Validation
Bioanalytical methods used in regulated studies must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[18][19] The use of a stable isotope-labeled internal standard is highly recommended.[19] The validation process must demonstrate the method is reliable and reproducible for its intended use.
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | Define the quantitative range of the assay. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 is typical. |
| Accuracy & Precision | Assess the closeness of measured values to nominal values and their variability. | Within- and between-run accuracy within ±15% (±20% at LLOQ); precision (CV) ≤15% (≤20% at LLOQ).[18] |
| Matrix Effect | Evaluate the impact of the biological matrix on ionization. | The CV of the IS-normalized matrix factor from at least 6 different lots should be ≤15%.[18] |
| Recovery | Measure the efficiency of the extraction process. | While not required to be 100%, recovery should be consistent and reproducible. |
| Stability | Confirm the analyte and IS are stable under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration.[18] |
The internal standard response itself should be monitored across the analytical run. Significant or systematic variability in the IS response can indicate issues with sample processing or instrument performance and must be investigated.[2]
Chapter 7: Conclusion
The use of deuterated triprolidine as an internal standard exemplifies the pinnacle of current best practices in bioanalysis. Its mechanism of action is based on the sound physicochemical principle of near-identical behavior to the native analyte, allowing it to effectively normalize variability at every stage of the analytical process. This results in a robust, accurate, and precise method capable of withstanding the rigors of regulatory scrutiny. By understanding the causality behind its function and implementing it within a validated, systematic workflow, researchers and drug development professionals can generate high-quality quantitative data with the utmost confidence.
References
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- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
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- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
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- Deuterated Internal Standard: Significance and symbolism. (2025).
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- Al-Sari, A. et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed.
- BenchChem. (2025). Navigating the Regulatory Landscape: A Comparative Guide to Bioanalytical Method Validation Using Internal Standards.
- El-Gendy, A. et al. (2009). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. PubMed.
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- U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. (2025). ResearchGate.
- ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
- Smith, M. et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers. PubMed Central.
- Simons, K. J. et al. (1986). An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. PubMed.
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Triprolidine-d8 Hydrochloride molecular weight and formula
An In-Depth Technical Guide to Triprolidine-d8 Hydrochloride: Properties, Applications, and Analytical Methodologies
Introduction
Triprolidine is a first-generation antihistamine, classified as an alkylamine derivative, known for its antimuscarinic properties and use in the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] In the landscape of modern drug development and clinical pharmacology, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. This necessity drives the use of advanced analytical techniques, where stable isotope-labeled (SIL) compounds serve as the gold standard for internal standards.
This guide provides a comprehensive technical overview of this compound (Triprolidine-d8 HCl), a deuterium-labeled analog of Triprolidine.[3] As a senior application scientist, the objective here is not merely to present data but to illuminate the rationale behind its use, detailing its core properties and providing actionable protocols for its application in a research setting. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to leverage SIL internal standards to achieve the highest degree of accuracy and precision in quantitative bioanalysis.
Part 1: Core Chemical and Physical Properties
The foundational step in utilizing any reference standard is a thorough understanding of its chemical identity and physical properties. Triprolidine-d8 HCl is specifically designed to be chemically identical to its parent compound, Triprolidine HCl, but with a distinct mass, allowing it to be differentiated by a mass spectrometer. The eight deuterium atoms replace hydrogen atoms on the pyrrolidine ring, a site not typically involved in metabolic transformations, ensuring that its chromatographic behavior is virtually identical to the unlabeled analyte.[4]
Data Summary: this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl-d8)-1-propen-1-yl]pyridine Hydrochloride | [3] |
| CAS Number | 1795134-06-3 | [3][5][6][7][8] |
| Molecular Formula | C₁₉H₁₅D₈ClN₂ | [3][6][7] |
| Alternate Representation: C₁₉H₁₄N₂D₈ · HCl | [5] | |
| Molecular Weight | 322.90 g/mol | [3][6][7][8] |
| Breakdown: 286.45 (Free Base) + 36.46 (HCl) | [5] | |
| Synonyms | Actidil-d8, Pro-Actidil-d8, 295C51-d8 | [7] |
| Storage | 2-8°C Refrigerator, protect from light. | [7][9] |
Part 2: The Role of Triprolidine-d8 HCl as an Internal Standard
The Causality Behind Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added at a known, constant concentration to all calibrators, quality control samples, and unknown study samples before any sample processing occurs. Its purpose is to correct for the variability inherent in analytical procedures.
While structurally similar compounds can be used as an IS, a SIL-IS like Triprolidine-d8 HCl is the superior choice. Here's why:
-
Co-elution: Due to its near-identical physicochemical properties, Triprolidine-d8 HCl co-elutes with the unlabeled analyte (Triprolidine) under most chromatographic conditions.
-
Identical Extraction Recovery: It experiences the same degree of loss or enhancement during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Correction for Matrix Effects: It is subjected to the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte. This is a critical factor in complex biological matrices like plasma or urine.
By measuring the peak area ratio of the analyte to the SIL-IS, these sources of experimental variability are effectively normalized, leading to a self-validating system that produces highly accurate and precise results.[3][8]
Part 3: Analytical Methodologies for Quantification
The most common and robust application for Triprolidine-d8 HCl is in the development and validation of LC-MS/MS methods for the quantification of Triprolidine in biological samples. The following protocol outlines a typical workflow.
Experimental Protocol: Quantification of Triprolidine in Human Plasma
This protocol is a representative example and must be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in regulated studies.
1. Preparation of Standards and Internal Standard Solution
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Triprolidine Hydrochloride and this compound in methanol.
-
Calibration Standards & QCs: Serially dilute the Triprolidine stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples. These are then spiked into blank human plasma to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Working Solution: Dilute the Triprolidine-d8 HCl primary stock to a final concentration of 50 ng/mL in methanol. This concentration is chosen to yield a consistent and strong signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with chromatography and the MS source.
-
Procedure:
-
Aliquot 100 µL of each CC, QC, and unknown sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL Triprolidine-d8 HCl) to every tube except for blank controls.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean HPLC vial for analysis.
-
3. LC-MS/MS System Configuration
-
Rationale: A reversed-phase C18 column is chosen for its suitability in retaining and separating small molecules like Triprolidine from endogenous plasma components. A gradient elution ensures a sharp peak shape and efficient cleanup of the column between injections. The MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Triprolidine) | Q1: 279.2 -> Q3: 208.2 |
| MRM Transition (Triprolidine-d8) | Q1: 287.2 -> Q3: 216.2 |
Note: MRM transitions are examples and must be optimized experimentally.
4. Data Analysis and Validation
-
The ratio of the Triprolidine peak area to the Triprolidine-d8 HCl peak area is plotted against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to generate a calibration curve.
-
The concentrations of QC and unknown samples are then calculated from this curve.
-
The method must be validated for linearity, accuracy, precision, selectivity, stability, and matrix effect as per regulatory standards.
Conclusion
This compound is an indispensable tool for researchers engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies involving Triprolidine. Its role as a stable isotope-labeled internal standard provides a self-validating mechanism that ensures the integrity, accuracy, and reproducibility of bioanalytical data. By understanding its fundamental properties and the analytical principles governing its use, scientists can develop and validate robust LC-MS/MS methods capable of meeting the stringent requirements of both research and regulatory environments.
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- This compound. gsrs.
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- Triprolidine Hydrochloride. USP-NF.
- D8-Triprolidine Hydrochloride. ChemicalBook.
- Spectrophotometric determination of triprolidine hydrochloride by m-dinitrobenzene in pharmaceutical preparations.
- DETERMINATION OF TRIPROLIDINE-HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN. Global Journal of Research in Chemistry.
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- TRIPROLIDINE HYDROCHLORIDE MONOHYDR
- (E/Z)-Triprolidine-d8 hydrochloride | Stable Isotope. MedChemExpress.
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Navigating Quantitative Bioanalysis: A Technical Guide to Triprolidine-d8 Hydrochloride
A Senior Application Scientist's Perspective on the Synthesis, Commercial Availability, and Analytical Application of a Key Isotope-Labeled Internal Standard
Abstract
This technical guide provides an in-depth exploration of Triprolidine-d8 Hydrochloride, a deuterium-labeled analog of the first-generation antihistamine, Triprolidine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical role of this compound as an internal standard in quantitative bioanalytical studies. We will examine its synthesis, commercial availability, and rigorous analytical methodologies, offering a comprehensive resource for its effective implementation in regulated and research environments.
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards
In the landscape of modern drug metabolism and pharmacokinetic (DMPK) studies, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. These standards, which incorporate heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), exhibit nearly identical physicochemical properties to their unlabeled counterparts. This co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer allows for the correction of variability in sample preparation and instrument response, thereby ensuring the integrity of the analytical data.[1]
Triprolidine, a potent H1-receptor antagonist, has been a subject of clinical and pharmacological research for decades.[2][3] Consequently, the need for a reliable internal standard for its quantification in biological matrices is critical. This compound, with eight deuterium atoms incorporated into its structure, serves this purpose admirably. The mass shift provided by the deuterium labels allows for its clear differentiation from the unlabeled analyte in the mass spectrometer, while its chemical similarity ensures it behaves identically during extraction and analysis.[1][4]
Commercial Availability of this compound
This compound is commercially available from several specialized chemical suppliers who provide well-characterized stable isotope-labeled compounds for research and pharmaceutical applications. The quality and documentation provided by the supplier are critical considerations for its use in regulated bioanalysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| MedChemExpress | (E/Z)-Triprolidine-d8 hydrochloride | 1795134-06-3 | C₁₉H₁₅D₈ClN₂ | 322.90 | Offered as a stable isotope for use as an internal standard in quantitative analysis.[1][5] |
| Simson Pharma Limited | This compound | 1795134-06-3 | C₁₉H₁₅D₈ClN₂ | 322.90 | Accompanied by a Certificate of Analysis.[6] |
| Pharmaffiliates | This compound | 1795134-06-3 | C₁₉H₁₅D₈ClN₂ | 322.90 | Listed as a stable isotope.[6] |
It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier, which should include details on the isotopic purity, chemical purity, and confirmation of the structure.
Synthesis and Characterization
The synthesis of this compound involves the incorporation of deuterium atoms into the triprolidine molecule. While specific, proprietary synthetic routes for the deuterated analog are not always publicly disclosed, the general approach often involves utilizing deuterated starting materials or reagents in a synthetic pathway similar to that of the unlabeled compound.
A common synthetic route for unlabeled Triprolidine Hydrochloride involves a Mannich reaction followed by a Grignard reaction and subsequent dehydration.[2][7][8]
Caption: Synthetic Pathway for Triprolidine Hydrochloride.
To synthesize Triprolidine-d8, deuterated analogs of the starting materials, such as deuterated 4'-methylacetophenone or deuterated pyrrolidine, would be employed. The final product would undergo rigorous characterization using techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the correct number of deuterium atoms.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels and the overall structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final compound.[10][11]
Analytical Methodologies: A Focus on LC-MS/MS
The primary application of this compound is as an internal standard in the quantitative analysis of triprolidine in biological matrices, most commonly plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[12][13]
Sample Preparation
A robust sample preparation method is crucial for removing interfering substances from the biological matrix and concentrating the analyte. A typical workflow for plasma samples is as follows:
Caption: Bioanalytical Sample Preparation Workflow.
Liquid Chromatography
A reversed-phase HPLC method is typically employed to separate triprolidine from other plasma components.[10][11]
Typical LC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to achieve good peak shape and resolution. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry
Tandem mass spectrometry is used for the detection and quantification of triprolidine and its deuterated internal standard. The instrument is typically operated in positive electrospray ionization (ESI+) mode, and Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Typical MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Triprolidine | 279.2 | 209.1 |
| Triprolidine-d8 | 287.2 | 217.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
The ratio of the peak area of triprolidine to the peak area of this compound is used to construct a calibration curve and quantify the concentration of triprolidine in unknown samples.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative bioanalysis of triprolidine. Its commercial availability from reputable suppliers, coupled with well-established analytical methodologies, enables the generation of high-quality, reliable data essential for pharmacokinetic and other clinical studies. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is fundamental to its successful implementation in the laboratory.
References
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An In-Depth Technical Guide to the Safe Handling and Application of Triprolidine-d8 Hydrochloride
Introduction: Bridging the Data Gap for an Isotopically Labeled Active Pharmaceutical Ingredient
Triprolidine-d8 Hydrochloride, a deuterated analog of the first-generation antihistamine Triprolidine Hydrochloride, serves as a critical internal standard in pharmacokinetic and metabolic studies. The substitution of eight hydrogen atoms with deuterium results in a heavier molecule, allowing for its differentiation from the non-labeled drug in mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the safety, handling, and application of this compound, tailored for researchers, scientists, and drug development professionals.
It is imperative to note that while this compound is chemically similar to its non-deuterated counterpart, specific safety and toxicological data for the deuterated compound are not extensively available. Therefore, this guide synthesizes information from the well-documented safety profile of Triprolidine Hydrochloride (CAS 6138-79-0) and applies it to this compound (CAS 1263383-36-8), a standard and scientifically accepted practice in the absence of specific data for isotopically labeled compounds. Researchers should handle the deuterated form with the assumption that it presents similar hazards to the parent compound.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the cornerstone of its safe and effective use in a laboratory setting. The following table summarizes its key chemical and physical characteristics, with data for the non-deuterated form provided for reference.
| Property | This compound | Triprolidine Hydrochloride |
| Chemical Name | (E)-2-(1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl)pyridine-d8 hydrochloride | (E)-2-(1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl)pyridine hydrochloride |
| Molecular Formula | C₁₉H₁₅D₈ClN₂ | C₁₉H₂₅ClN₂O |
| Molecular Weight | 322.90 g/mol [1] | 314.852 g/mol [2] |
| CAS Number | 1795134-06-3[1] | 6138-79-0[2][3] |
| Appearance | Odorless white crystalline powder[4] | Odorless white crystalline powder[4] |
| Melting Point | Not available | 115-120°C[2] |
| Boiling Point | Not available | 462°C at 760 mmHg[2] |
| Solubility | Not available | Water soluble (≥10 g/100 mL at 20°C)[2] |
| Stability | Stable, but discolors in light. Incompatible with strong oxidizing agents.[2] | Stable, but discolors in light. Incompatible with strong oxidizing agents.[2] |
Hazard Identification and Classification
Based on the classification of Triprolidine Hydrochloride, this compound should be considered a hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin/eye contact.
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3][5][6]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[3][5][6]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[3][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), H336: May cause drowsiness or dizziness.[5]
Hazard Statements:
-
H336: May cause drowsiness or dizziness.[5]
Precautionary Statements:
-
Prevention:
-
Response:
-
P301+P317: IF SWALLOWED: Get medical help.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary defense against exposure is a combination of effective engineering controls and appropriate personal protective equipment.
-
Ventilation: Handle in a well-ventilated area.[7] For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear protective gloves (nitrile or low-protein, powder-free latex).[7] Consider double gloving for added protection.[7] A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a full-face respirator may be necessary.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area for handling the compound and ensure it is clean and uncluttered.
-
Weighing: If weighing the solid material, do so in a ventilated enclosure to minimize dust generation. Use appropriate tools (e.g., spatulas) to handle the powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Clean all contaminated surfaces.
-
Waste Disposal: Dispose of waste in sealed, labeled containers according to institutional and local regulations.
Storage Conditions
Proper storage is crucial for maintaining the stability and purity of this compound.
-
Temperature: Recommended storage temperature is 2-8°C.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][6] Store in the original container.[7]
-
Light Sensitivity: The non-deuterated form discolors on exposure to light, so it is prudent to protect the deuterated analog from light.[4]
-
Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[5][7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If Inhaled: Move the person into fresh air.[3] If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3] If skin irritation persists, consult a doctor.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] If present, remove contact lenses.
-
If Swallowed: Rinse mouth with water.[3] Do not induce vomiting.[5] Seek immediate medical attention.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[6] Avoid breathing dust and contact with the substance.[6] Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[3][6]
-
Containment and Cleaning Up:
-
For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[4]
-
Use absorbent paper dampened with water to pick up any remaining material.[4]
-
Seal contaminated clothing and absorbent material in a vapor-tight plastic bag for eventual disposal.[4]
-
Wash all contaminated surfaces with a soap and water solution.[4]
-
Toxicological and Ecological Information
The toxicological profile of this compound is inferred from its non-deuterated counterpart.
Toxicological Data (for Triprolidine Hydrochloride)
-
Acute Oral Toxicity (LD50):
-
Health Effects:
-
Symptoms of exposure may include central nervous system depression or stimulation, dry mouth, fixed dilated pupils, flushing, hallucinations, convulsions, urinary retention, cardiac arrhythmias, and coma.[4]
-
Other symptoms can include excitability, drowsiness, nervousness, dizziness, high fever, and sleeplessness.[4]
-
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Based on available data for the non-deuterated form, the classification criteria for carcinogenicity, mutagenicity, and reproductive toxicity are not met.[5]
Ecological Information
Specific ecological data for this compound is not available. It is recommended to prevent its release into the environment. Do not allow the product to enter drains or watercourses.[5][6]
Analytical Methods
This compound is primarily used as an internal standard in analytical methods for the quantification of Triprolidine.
-
High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been developed for the determination of Triprolidine Hydrochloride, which can be adapted for use with the deuterated standard.[8][9]
-
Spectrophotometry: Spectrophotometric methods have also been reported for the quantification of Triprolidine Hydrochloride.[8][10][11]
Diagrams and Workflows
Safe Handling Workflow for this compound
Caption: A workflow for the safe handling of this compound.
Emergency Response for Accidental Spill
Caption: A step-by-step guide for responding to an accidental spill.
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A Senior Application Scientist's Guide to Triprolidine-d8 Hydrochloride in Clinical Mass Spectrometry
Abstract
In the landscape of clinical and pharmaceutical quantitative analysis, the demand for utmost accuracy and precision is non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the benchmark for quantifying small molecules in complex biological matrices.[1] However, the analytical process is fraught with potential variability, including matrix effects, ionization suppression, and inconsistencies in sample preparation.[2] This technical guide provides an in-depth exploration of Triprolidine-d8 Hydrochloride, a deuterated stable isotope-labeled internal standard, and its pivotal role in mitigating these challenges. We will delve into the core principle of stable isotope dilution, provide field-proven experimental protocols, and discuss the validation framework that ensures the generation of robust, reliable, and defensible quantitative data for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge and the Isotopic Solution
Triprolidine is a first-generation antihistamine used to alleviate symptoms associated with allergies and the common cold, such as rhinitis and urticaria.[3][4] It functions by competitively inhibiting histamine H1 receptors.[3][5][6] Accurate quantification of Triprolidine in biological fluids like plasma or serum is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[7][8]
Direct quantification by LC-MS/MS is susceptible to errors. Variability can be introduced at multiple stages: sample extraction, chromatographic separation, and the ionization process within the mass spectrometer.[9][10] To counteract these variables, an internal standard (IS) is employed.[9] The ideal IS behaves identically to the analyte of interest throughout the entire analytical workflow.[2][11] This is where this compound excels. By replacing eight hydrogen atoms with their stable, non-radioactive isotope, deuterium, a molecule is created that is chemically and physically almost identical to Triprolidine but has a distinct, higher mass.[2][11][12] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical similarity ensures they co-elute and experience the same extraction losses and ionization effects.[10]
| Property | Triprolidine Hydrochloride | This compound | Rationale for Use |
| Molecular Formula | C₁₉H₂₂N₂·HCl | C₁₉H₁₄D₈N₂·HCl | Deuterium labeling increases the mass without significantly altering chemical properties.[13] |
| Molecular Weight | ~314.86 g/mol | ~322.90 g/mol [14] | The mass shift of +8 Da provides clear separation in the mass spectrometer, preventing isotopic crosstalk. |
| Physicochemical Properties | Antihistaminic agent[14] | Chemically identical to parent drug | Ensures co-elution in chromatography and similar behavior during extraction and ionization.[11] |
| Primary Role | Analyte of Interest | Internal Standard[7][12] | Used to correct for analytical variability and improve accuracy and precision.[15] |
The Core Principle: Stable Isotope Dilution (SID) Mass Spectrometry
The use of a deuterated compound like Triprolidine-d8 is founded on the principle of Stable Isotope Dilution (SID), a definitive quantitative technique in mass spectrometry.[2][16][17] The methodology is elegant in its simplicity and powerful in its application.
A precise, known amount of the internal standard (Triprolidine-d8) is added ("spiked") into every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[18] From that point forward, the ratio of the analyte (Triprolidine) to the internal standard (Triprolidine-d8) is fixed. Any loss or variation that occurs during subsequent steps—such as protein precipitation, liquid-liquid extraction, evaporation, or injection—will affect both the analyte and the internal standard equally.[2][10]
When the sample is analyzed by LC-MS/MS, the instrument measures the response (peak area) for both the analyte and the internal standard. Because the amount of internal standard added was known, the ratio of the two responses can be used to calculate the exact concentration of the analyte in the original, unknown sample.[19] This ratiometric approach effectively cancels out variability, leading to exceptionally accurate and precise results.[18][20]
Caption: The principle of Stable Isotope Dilution (SID).
Experimental Protocol: A Validated Approach
This section outlines a robust, step-by-step methodology for the quantification of Triprolidine in human plasma. The protocol is designed to be self-validating, adhering to principles outlined in regulatory guidance.[21][22]
Reagents and Materials
-
Triprolidine Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2EDTA anticoagulant), screened for interferences
-
Microcentrifuge tubes and pipettes
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triprolidine HCl and Triprolidine-d8 HCl in separate volumetric flasks using methanol to create 1 mg/mL stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Serially dilute the Triprolidine stock solution with 50:50 methanol/water to prepare working standards for the calibration curve (e.g., covering a range of 0.2 to 20.0 ng/mL).[8]
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Triprolidine-d8 stock solution with 50:50 methanol/water to a final concentration of 50 ng/mL. This concentration is chosen to provide a robust signal without saturating the detector.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[8]
-
Aliquot: Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the 50 ng/mL IS working solution to every tube except for "double blank" samples (matrix with no analyte or IS).
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve protein crashing and keeps the analytes protonated for positive ion mode analysis.
-
Vortex: Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point for method development. Optimization is necessary for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 5 µm)[8] | Provides good reversed-phase retention for Triprolidine. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Standard organic phase. |
| Flow Rate | 0.3 mL/min[8] | A typical flow rate for analytical LC-MS. |
| Gradient | Isocratic (e.g., 55:45 A:B)[8] or a shallow gradient | An isocratic method can be faster, while a gradient may improve peak shape. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Triprolidine contains basic nitrogen atoms that are readily protonated. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (Triprolidine) | Q1: 279.1 m/z → Q3: 208.1 m/z[8][23] | Q1 is the protonated molecule [M+H]⁺. Q3 is a stable, characteristic fragment ion. |
| MRM Transition (Triprolidine-d8) | Q1: 287.1 m/z → Q3: 216.1 m/z | The +8 Da shift is maintained in both the precursor and the product ion. |
| Collision Energy | Optimize experimentally | The voltage required to achieve optimal fragmentation of the precursor ion. |
Method Validation: Ensuring Trustworthiness
A bioanalytical method is not trustworthy until it is validated. Validation demonstrates that the method is reliable and reproducible for its intended use.[22][24] The protocol should be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[21][25]
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA)[22][25] |
| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS.[24] | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) response. |
| Calibration Curve | Demonstrate the relationship between concentration and instrument response. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine how close measured values are to the true value and how reproducible they are. | For QCs (except LLOQ), accuracy within ±15% of nominal; precision ≤15% CV. For LLOQ, accuracy within ±20%; precision ≤20% CV. |
| Recovery | Measure the efficiency of the extraction process.[25] | While not required to be 100%, it must be consistent and reproducible across the concentration range.[24][25] |
| Matrix Effect | Assess the impact of matrix components on analyte ionization (suppression or enhancement). | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion: The Gold Standard for Quantitative Bioanalysis
This compound is an indispensable tool for the accurate and precise quantification of Triprolidine in clinical and research settings.[2][7] Its use within a stable isotope dilution LC-MS/MS methodology provides the highest possible analytical specificity and effectively mitigates the inherent variabilities of bioanalysis.[19] By compensating for inconsistencies in sample preparation and correcting for matrix-induced ionization effects, deuterated internal standards like Triprolidine-d8 enable researchers to generate high-quality, reproducible data with the utmost confidence.[2][11] The initial investment in synthesizing or procuring such a standard is far outweighed by the significant improvements in data integrity, method robustness, and the ultimate success of quantitative studies.
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Methodological & Application
LC-MS/MS method development using Triprolidine-d8 Hydrochloride
An in-depth guide to the development and validation of a robust LC-MS/MS method for bioanalysis, utilizing Triprolidine and its stable isotope-labeled internal standard, Triprolidine-d8 Hydrochloride. This document provides a framework grounded in regulatory expectations and first-hand scientific expertise.
Introduction: The Imperative for Precision in Bioanalysis
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive technique for quantitative bioanalysis due to its unparalleled sensitivity and selectivity.[1] However, the inherent complexity of biological matrices—such as plasma, serum, and urine—introduces significant analytical challenges, most notably the "matrix effect."[2][3] This phenomenon, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, can severely compromise the accuracy and reproducibility of results.[4][5]
To counteract these variables, the use of a suitable internal standard (IS) is not merely a recommendation but a fundamental requirement for a robust method. The gold standard is a stable isotope-labeled (SIL) analog of the analyte, which co-elutes and experiences nearly identical ionization effects as the target compound.[6][7] Deuterated standards, where hydrogen atoms are replaced with deuterium, are chemically and physically almost identical to the analyte, ensuring they track the analyte through extraction, chromatography, and ionization, thereby correcting for variability.[8][9]
This application note details a comprehensive workflow for the development and validation of an LC-MS/MS method for a model compound, Triprolidine, using this compound as the internal standard. It is designed to guide researchers and scientists through the logical, step-by-step process of building a reliable, accurate, and defensible bioanalytical method that aligns with global regulatory standards.[10][11]
Section 1: Foundational Principles—Analyte and Internal Standard
The selection of the internal standard is the first critical decision in method development. Triprolidine-d8, a deuterated form of the antihistamine Triprolidine, serves as an ideal IS.[12][13] Its eight deuterium atoms provide a significant mass shift of +8 Daltons, ensuring no mass spectral overlap with the analyte while maintaining virtually identical physicochemical properties. This near-perfect chemical mimicry is the cornerstone of its ability to correct for analytical variability.[6][14]
Table 1: Physicochemical Properties of Triprolidine and Triprolidine-d8 HCl
| Property | Triprolidine | This compound (IS) | Rationale for IS Selection |
| Chemical Formula | C₁₉H₂₂N₂ | C₁₉H₁₄D₈N₂·HCl | Identical core structure ensures similar chromatographic and ionization behavior. |
| Monoisotopic Mass | 278.18 Da | 286.23 Da | A +8 Da mass shift provides clear mass spectrometric differentiation from the analyte. |
| CAS Number | 486-12-4 | 1795134-06-3 | Unique identifiers for analyte and standard. |
| Key Property | H1-receptor antagonist | Stable isotope-labeled analog | The IS is not naturally present in biological samples and behaves like the analyte.[14] |
Section 2: Mass Spectrometry Method Development—Tuning for Specificity
The initial phase of method development focuses on optimizing the mass spectrometer's response for both the analyte and the internal standard. This is typically achieved through direct infusion of a standard solution of each compound into the mass spectrometer.
Compound Optimization and MRM Transition Selection
The goal is to identify the most stable and abundant precursor ion (typically [M+H]⁺ in positive electrospray ionization) and the most specific and intense product ions generated upon collision-induced dissociation (CID). This process establishes the Multiple Reaction Monitoring (MRM) transitions that will be used for quantification.
Protocol 1: Direct Infusion and Compound Tuning
-
Prepare Stock Solutions: Create individual 1 mg/mL stock solutions of Triprolidine and Triprolidine-d8 HCl in methanol.
-
Prepare Infusion Solution: Dilute the stock solutions to approximately 100 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan (Q1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ for both compounds. For Triprolidine, this will be at m/z 279.2, and for Triprolidine-d8, it will be at m/z 287.2.
-
Product Ion Scan (Q3): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize Collision Energy (CE): For the most intense product ions, vary the collision energy to find the optimal setting that maximizes fragment production.
-
Select MRM Transitions: Choose at least two transitions for the analyte (a quantifier and a qualifier) and one for the internal standard. The qualifier ion confirms the identity of the analyte.[15]
Table 2: Example Optimized Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| Triprolidine | 279.2 | 208.1 | 150 | 25 | Quantifier |
| Triprolidine | 279.2 | 167.1 | 150 | 35 | Qualifier |
| Triprolidine-d8 (IS) | 287.2 | 216.1 | 150 | 25 | Internal Standard |
Ion Source Parameter Optimization
Once MRM transitions are set, the ion source parameters must be optimized to ensure efficient desolvation and ionization, which directly impacts sensitivity.[16][17] These parameters are often interdependent.
Key ESI Source Parameters to Optimize:
-
IonSpray Voltage: The voltage applied to the ESI needle. A typical starting point is 4500-5500 V for positive mode.
-
Source Temperature: Affects the evaporation of the solvent from the charged droplets. A range of 350-550 °C is common.[18]
-
Nebulizer and Heater Gas (GS1 & GS2): These gases (typically nitrogen) aid in droplet formation and desolvation.[19]
-
Curtain Gas: Prevents solvent droplets and neutral molecules from entering the mass analyzer.
Optimization is performed by monitoring the MRM signal intensity of the analyte while systematically adjusting each parameter.
Section 3: Liquid Chromatography—Achieving Separation
The goal of chromatography is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.[1] This reduces ion suppression and improves assay robustness.
Column and Mobile Phase Selection
For a moderately polar compound like Triprolidine, a reversed-phase C18 column is a suitable starting point. Mobile phases typically consist of an aqueous component (e.g., water with an acid modifier like formic acid to promote protonation) and an organic component (e.g., acetonitrile or methanol).
Protocol 2: Chromatographic Method Development
-
Column Screening: Test different C18 columns (e.g., from different manufacturers or with different particle sizes) to assess peak shape and retention.
-
Mobile Phase Optimization:
-
Evaluate acetonitrile versus methanol as the organic phase. Acetonitrile often provides sharper peaks and lower backpressure.
-
Optimize the concentration of the acid modifier (e.g., 0.1% formic acid) for optimal peak shape and sensitivity.
-
-
Gradient Development: Start with a broad gradient (e.g., 5% to 95% organic in 5 minutes) to determine the approximate elution time. Then, refine the gradient around the elution time to ensure separation from the void volume and any potential interferences. A typical run time for bioanalysis is 2-5 minutes.[15]
Table 3: Example Optimized Liquid Chromatography Conditions
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds with high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources and provides good peak shape. |
| Gradient | 0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-5% B), 2.6-3.5 min (5% B) | A fast gradient suitable for high-throughput analysis. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects. |
Section 4: Sample Preparation—Isolating the Analyte
Effective sample preparation is crucial for removing matrix components like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[20][21] Protein precipitation is a fast, simple, and widely used technique for bioanalysis.[22]
Protocol 3: Protein Precipitation from Human Plasma
-
Aliquot Plasma: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Spike Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL Triprolidine-d8 HCl in 50:50 acetonitrile:water) to each sample, except for the blank matrix.
-
Precipitate Proteins: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The 3:1 ratio of solvent to plasma is effective for protein removal.[21]
-
Vortex: Cap and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject the specified volume (e.g., 5 µL) into the LC-MS/MS system.
Section 5: Method Validation—Ensuring Trustworthiness
A method is not reliable until it has been fully validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guidance.[11][23] Validation demonstrates that the method is fit for its intended purpose.[24][25]
Protocol 4: Preparation of Calibration Standards and QCs
-
Prepare Primary Stocks: Create a 1 mg/mL primary stock of Triprolidine in methanol.
-
Create Spiking Solutions: Perform serial dilutions from the primary stock to create a series of working solutions used to spike into the biological matrix.
-
Prepare Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working solutions into blank human plasma to create a calibration curve (typically 8 non-zero standards) and at least four levels of QCs:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range of the curve
-
High QC (HQC): ~75-85% of the Upper Limit of Quantification (ULOQ)
-
Table 4: Example Calibration Standard and QC Concentrations
| Sample Type | Concentration (ng/mL) | Purpose |
| STD 1 | 0.1 | LLOQ |
| STD 2 | 0.2 | |
| STD 3 | 0.5 | |
| STD 4 | 2.0 | |
| STD 5 | 5.0 | Defines the quantitative relationship between concentration and response. |
| STD 6 | 10.0 | |
| STD 7 | 15.0 | |
| STD 8 | 20.0 | ULOQ |
| LQC | 0.3 | Assess accuracy and precision at the low end of the range. |
| MQC | 8.0 | Assess accuracy and precision in the middle of the range. |
| HQC | 16.0 | Assess accuracy and precision at the high end of the range. |
Key Validation Parameters
The following parameters must be assessed during validation. The acceptance criteria are based on FDA and EMA guidelines.[10][26][27]
Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least 6 different sources of blank matrix. | Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS.[27] |
| Matrix Effect | To assess the ion suppression or enhancement from the matrix. | Analyze analyte spiked into post-extraction blank matrix from 6 sources and compare to a neat solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[4] |
| Calibration Curve | To demonstrate linearity over the intended concentration range. | Analyze a calibration curve in 3 separate runs. Use a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[24] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Analyze at least 5 replicates of LLOQ, LQC, MQC, and HQC in 3 separate runs (intra-day and inter-day). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[27] |
| Stability | To ensure the analyte is stable during sample handling and storage. | Analyze LQC and HQC samples after subjecting them to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term frozen storage). | Mean concentration of stability samples must be within ±15% of nominal concentration.[25] |
Example Data Presentation
Table 6: Example Inter-Day Accuracy and Precision Data (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 0.3 | 0.29 | 96.7 | 8.5 |
| MQC | 8.0 | 8.21 | 102.6 | 5.2 |
| HQC | 16.0 | 15.75 | 98.4 | 4.8 |
Conclusion
This application note outlines a systematic and robust approach to developing a quantitative LC-MS/MS method for bioanalysis using Triprolidine and its deuterated internal standard, this compound. By following a logical progression from mass spectrometer tuning and chromatographic development to rigorous, guideline-driven validation, researchers can build highly reliable methods suitable for regulated studies. The foundational principle remains the use of a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision by correcting for the unavoidable variability inherent in the analysis of complex biological samples.
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Quantification of Triprolidine in Human Plasma Using Triprolidine-d8 Hydrochloride by LC-MS/MS: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the sensitive and robust quantification of triprolidine in human plasma. Leveraging the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this protocol employs Triprolidine-d8 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and reproducibility. The application note details two distinct, validated sample preparation workflows—protein precipitation (PPT) and liquid-liquid extraction (LLE)—offering flexibility based on laboratory resources and desired sample cleanup stringency. All procedures are designed to meet the rigorous standards outlined in the FDA's Bioanalytical Method Validation guidance, making this document an essential resource for researchers in clinical pharmacology, bioequivalence studies, and therapeutic drug monitoring.[1][2][3][4]
Introduction: The Rationale for Precise Triprolidine Quantification
Triprolidine is a first-generation antihistamine of the alkylamine class, acting as a competitive histamine H1 receptor antagonist.[5] It is widely used for symptomatic relief of allergic conditions such as rhinitis and urticaria.[5][6] Characterizing the pharmacokinetic profile of triprolidine is crucial for determining optimal dosing regimens and assessing bioequivalence of generic formulations. Following oral administration, triprolidine is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 1.5 to 2.0 hours.[5] It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, and has an elimination half-life of about 4 to 6 hours.[5][7]
Given its pharmacokinetic variability and the low concentrations typically found in plasma (in the ng/mL range), a highly sensitive and selective analytical method is imperative.[5][8][9] LC-MS/MS has become the gold standard for such bioanalytical applications, offering unparalleled specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical.[10][11][12] A SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, effectively compensating for matrix effects and variations in instrument response, thereby ensuring the highest level of analytical accuracy.[11]
This guide is structured to provide not just a set of instructions, but a logical framework for understanding the causality behind each methodological choice, from sample preparation to data acquisition and analysis.
Materials and Reagents
| Reagent | Grade | Supplier |
| Triprolidine Hydrochloride | Reference Standard (≥98%) | USP or equivalent |
| This compound | ≥98% isotopic purity | Commercially available |
| Acetonitrile (ACN) | HPLC or LC-MS grade | Major chemical supplier |
| Methanol (MeOH) | HPLC or LC-MS grade | Major chemical supplier |
| Methyl tert-butyl ether (MTBE) | HPLC grade | Major chemical supplier |
| Formic Acid | LC-MS grade (≥99%) | Major chemical supplier |
| Ammonium Acetate | Analytical grade | Major chemical supplier |
| Human Plasma (K2-EDTA) | Pooled, drug-free | Reputable biological vendor |
| Deionized Water | ≥18.2 MΩ·cm | In-house or purchased |
Core Experimental Workflow: A Visual Overview
The following diagram outlines the critical stages in the quantification of triprolidine from human plasma samples.
Caption: High-level workflow for triprolidine quantification in human plasma.
Detailed Protocols and Methodologies
Preparation of Stock and Working Solutions
The integrity of the entire assay hinges on the accurate preparation of stock and working solutions. All preparations should be performed using calibrated analytical balances and volumetric glassware.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Triprolidine Hydrochloride and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stable for at least 3 months when stored at -20°C.
-
-
Working Standard and Internal Standard Solutions:
-
Triprolidine Working Solutions: Perform serial dilutions of the 1 mg/mL stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for spiking calibration standards and quality controls.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water. This concentration is optimized to provide a robust signal without causing detector saturation.
-
Calibration Standards and Quality Controls
Calibration Standards (CS) and Quality Control (QC) samples are prepared by spiking drug-free human plasma with the appropriate working solutions.
-
Prepare a set of 8-10 non-zero CS by spiking 950 µL of blank human plasma with 50 µL of the appropriate triprolidine working solutions. This results in a typical calibration curve range of 0.2 ng/mL to 20.0 ng/mL.[9][13]
-
Prepare QC samples at a minimum of four concentration levels:
-
LLOQ QC: At the Lower Limit of Quantification (e.g., 0.2 ng/mL).
-
Low QC (LQC): ~3x LLOQ (e.g., 0.6 ng/mL).
-
Medium QC (MQC): In the mid-range of the curve (e.g., 8 ng/mL).
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 16 ng/mL).
-
Sample Extraction Protocols
The choice between Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) depends on the required level of sample cleanup. PPT is faster and simpler, while LLE provides a cleaner extract, minimizing matrix effects.[14][15][16][17]
This method is highly efficient for high-throughput environments.[18][19] Acetonitrile is a common choice as it effectively precipitates a wide range of plasma proteins.[18][19][20]
-
Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound IS working solution.
-
Vortex briefly (5-10 seconds).
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is optimal for efficient precipitation).[19]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LLE offers superior sample cleanup by partitioning the analyte into an immiscible organic solvent, leaving behind endogenous interferences like phospholipids.[21]
-
Aliquot 250 µL of plasma sample (CS, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound IS working solution.
-
Vortex briefly (5-10 seconds).
-
Add 1.5 mL of methyl tert-butyl ether (MTBE).
-
Cap and vortex/shake vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 55:45:0.5 water:methanol:formic acid) and transfer to an autosampler vial.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18, 50 mm x 2.1 mm, ≤ 5 µm particle size |
| Mobile Phase | Isocratic: 55:45:0.5 (v/v/v) Water:Methanol:Formic Acid[9][13] |
| Flow Rate | 0.3 mL/min[9][13] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Total Run Time | ~5 minutes[13] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Triprolidine: m/z 279.1 → 208.1[9][13] Triprolidine-d8: m/z 287.2 → 216.2 (projected) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation According to FDA Guidelines
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[1][2] The validation should assess the following key parameters as defined in the FDA's Bioanalytical Method Validation Guidance for Industry.[2][3][4]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | 94.3% to 106.3% of nominal[9][13] |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Within- and between-batch CV < 9.6%[9][13] |
| Recovery | Consistent, precise, and reproducible | Mean recovery > 90%[13] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.[22] | No interference observed. |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15% | CV < 10% |
| Stability | Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage) with deviation within ±15% of nominal. | Stable for at least 3 freeze-thaw cycles and 24h at room temp. |
Data Interpretation and Sample Analysis
-
Peak Integration: Integrate the chromatographic peaks for triprolidine and the IS (Triprolidine-d8).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Triprolidine/Triprolidine-d8) against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used.
-
Quantification: Determine the concentration of triprolidine in the QC and unknown samples by back-calculating from the regression equation of the calibration curve.
Conclusion and Field-Proven Insights
This application note provides two robust, validated methods for the quantification of triprolidine in human plasma using this compound as an internal standard. The protein precipitation method offers a rapid, high-throughput solution suitable for large sample sets, while the liquid-liquid extraction method provides a cleaner extract, which can be advantageous for minimizing matrix effects and enhancing long-term instrument performance. Both methods demonstrate excellent accuracy, precision, and sensitivity, meeting the stringent requirements of regulatory bodies like the FDA.[2] The use of a stable isotope-labeled internal standard is non-negotiable for achieving the data quality required for pharmacokinetic and bioequivalence studies.
References
- BenchChem. (n.d.). In Vivo Pharmacokinetics and Metabolism of Triprolidine: A Technical Guide.
- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- PubMed. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- PubMed. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry.
- FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- BenchChem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- GlobalRx. (n.d.). Clinical Profile of Triprolidine Hydrochloride USP.
- PubMed. (1992). Disposition and metabolism of triprolidine in mice.
- Medicine.com. (2020). Triprolidine: Dosage, Mechanism/Onset of Action, Half-Life.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- ResearchGate. (n.d.). LC–MS–MS chromatograms of: (a) human plasma blank, (b) LLOQ for both....
- Veeprho. (n.d.). Triprolidine-D8 (HCl Salt) | CAS 1795134-06-3.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- PubMed. (2009). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry.
- Phenomenex. (2025). Protein Precipitation Method.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- MedChemExpress. (n.d.). (E/Z)-Triprolidine-d8 hydrochloride.
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- ResearchGate. (n.d.). Mean plasma concentration–time curve of (a) triprolidine and (b) pseudoephedrine tablet (reference and test) ( n = 26).
- Al-Ahliyya Amman University. (2009). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry.
- Wikipedia. (n.d.). Triprolidine.
- ResearchGate. (2025). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma.
- ResearchGate. (2025). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry.
- MedChemExpress. (n.d.). (E/Z)-Triprolidine-d8 hydrochloride.
- National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers.
- MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma.
- USP. (n.d.). Triprolidine Hydrochloride.
- Gsrs. (n.d.). This compound.
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Application Notes & Protocols: The Role of Triprolidine-d8 Hydrochloride in Modern Pharmacokinetic Bioanalysis
Introduction: The Analytical Imperative in Pharmacokinetic Assessment of Triprolidine
Triprolidine is a first-generation antihistamine of the alkylamine class, functioning as a potent and competitive H1 histamine receptor antagonist.[1][2] It is clinically utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2][3] The therapeutic efficacy and safety of any drug are intrinsically linked to its pharmacokinetic (PK) profile—the study of its absorption, distribution, metabolism, and excretion (ADME). For Triprolidine, oral administration leads to rapid absorption, with peak plasma concentrations (Tmax) occurring around 1.5 to 2 hours post-dose and an elimination half-life (t1/2) of approximately 3 to 4 hours.[1][4][5]
Accurate characterization of this PK profile is paramount during drug development and clinical use. This necessitates a robust, precise, and reliable bioanalytical method to quantify Triprolidine concentrations in complex biological matrices like plasma. The gold standard for such quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by variability introduced during sample preparation and analysis.[6]
To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow.[7][8] An ideal IS mimics the analyte's behavior throughout the entire process but is distinguishable by the detector.[7] Stable Isotope-Labeled Internal Standards (SIL-IS) are widely considered the most effective choice for LC-MS/MS bioanalysis.[9][10][11] This document provides a detailed guide on the application of Triprolidine-d8 Hydrochloride, a deuterated analog of the parent drug, as a SIL-IS for the high-fidelity quantification of Triprolidine in pharmacokinetic studies.
The Scientific Rationale: Why Triprolidine-d8 is the Gold Standard IS
The fundamental principle of using an internal standard is to provide a reference point against which the analyte is measured. The ratio of the analyte's response to the IS's response is used for quantification, not the absolute response of the analyte itself.[8][12] This elegantly corrects for procedural inconsistencies.
This compound is the preferred IS for Triprolidine quantification for several compelling reasons rooted in physical chemistry:
-
Physicochemical Homology : Being chemically identical to Triprolidine except for the substitution of eight hydrogen atoms with deuterium, Triprolidine-d8 exhibits nearly identical properties.[13] This includes its polarity, pKa, extraction recovery, and chromatographic retention time. It behaves identically during sample extraction, minimizing the impact of analyte loss.
-
Co-elution in Chromatography : Triprolidine-d8 co-elutes with Triprolidine from the LC column. This is a critical feature because it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same moment they enter the mass spectrometer's ion source.[14] This simultaneous experience allows the IS to accurately normalize for these otherwise unpredictable phenomena.[6]
-
Mass-Based Distinction : Despite its chemical similarity, the mass difference of 8 Daltons (due to the eight deuterium atoms) allows the mass spectrometer to easily distinguish Triprolidine-d8 from the unlabeled Triprolidine. This mass shift is sufficient to prevent isotopic crosstalk or interference.
-
Stability of the Isotopic Label : The deuterium atoms in Triprolidine-d8 are placed on stable positions of the molecule (e.g., aromatic or aliphatic carbons) where they will not exchange with protons from the solvent.[6] This ensures the mass difference remains constant throughout the analytical process.
The use of a SIL-IS like Triprolidine-d8 transforms a good analytical method into a regulatory-grade, robust, and defensible assay, which is a non-negotiable requirement for clinical pharmacokinetic studies.[14][15]
Bioanalytical Method: LC-MS/MS Parameters
The development of a robust bioanalytical method is the cornerstone of accurate drug quantification. The following tables outline a typical set of starting parameters for an LC-MS/MS method for Triprolidine using Triprolidine-d8 as the internal standard. These parameters must be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| LC System | UPLC/HPLC System | Provides necessary resolution and reproducibility. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention and peak shape for moderately polar compounds like Triprolidine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 minutes | A gradient ensures efficient elution and separation from endogenous matrix components. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more stable retention times. |
| Injection Vol. | 5 µL | A small volume is sufficient for sensitive MS detection and minimizes column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Required for highly selective Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Triprolidine contains basic nitrogen atoms that are readily protonated to form positive ions. |
| MRM Transition (Triprolidine) | Q1: 279.2 -> Q3: 208.2 | Precursor ion [M+H]+ and a stable, high-intensity product ion after fragmentation. |
| MRM Transition (Triprolidine-d8) | Q1: 287.2 -> Q3: 216.2 | Precursor ion [M+H]+ and corresponding stable product ion, shifted by 8 Da. |
| Dwell Time | 100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |
| Collision Gas | Argon | Standard inert gas used for collision-induced dissociation in the collision cell. |
| Ion Source Temp. | 500 °C | Facilitates desolvation of the ESI droplets. |
| Key Voltages | Instrument Dependent | IonSpray Voltage, Declustering Potential (DP), and Collision Energy (CE) must be optimized. |
Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducibility. The following sections provide step-by-step procedures for sample analysis.
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Triprolidine Hydrochloride and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These are your Primary Stock solutions.
-
Trustworthiness Check: The purity and identity of the reference standards should be confirmed by a Certificate of Analysis (CoA).[16]
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Perform a serial dilution of the Triprolidine-d8 Primary Stock with 50:50 acetonitrile:water.
-
The final concentration should be chosen such that the response is robust and consistent across all samples. A concentration of 100 ng/mL is a typical starting point.
-
-
Calibration and QC Working Solutions:
-
Perform serial dilutions of the Triprolidine Primary Stock with 50:50 acetonitrile:water to create a series of working solutions. These will be used to spike into the blank biological matrix to create the calibration curve and quality control samples.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples.
-
Aliquot Sample: Pipette 50 µL of blank plasma (for calibrators/QCs) or study sample plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Spike Analyte (for Calibrators/QCs only): Add 5 µL of the appropriate Triprolidine working solution to the blank plasma. For unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Add Internal Standard: Add 25 µL of the Triprolidine-d8 IS Working Solution (100 ng/mL) to all samples (calibrators, QCs, and unknowns).
-
Causality: Adding the IS at this early stage ensures it undergoes the exact same extraction procedure as the analyte, allowing it to correct for any variability or loss during subsequent steps.[7]
-
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analytes stable and protonated.
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or well, being careful not to disturb the protein pellet.
-
Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B). This step ensures the sample solvent is compatible with the LC method, preventing peak distortion.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Bioanalytical Method Validation (BMV)
Before analyzing study samples, the method must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[16][17] Validation demonstrates that the method is reliable and reproducible for its intended use.
Table 3: Key BMV Parameters and FDA Acceptance Criteria
| Validation Parameter | Purpose | General Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure endogenous matrix components do not interfere with the detection of the analyte or IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the intended range. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples at 4 levels (LLOQ, Low, Mid, High), mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[18] |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | To measure the efficiency of the extraction process. | Recovery does not need to be 100%, but it must be consistent and reproducible.[18][19] |
| Stability | To ensure the analyte is stable under various handling and storage conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Application Example: A Single-Dose PK Study
Once validated, the method can be applied to determine the pharmacokinetic profile of Triprolidine.
-
Study Design: A cohort of healthy volunteers receives a single oral 2.5 mg dose of Triprolidine.[1][4]
-
Sample Collection: Blood samples are collected into K2-EDTA tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The plasma samples are analyzed using the validated LC-MS/MS method described above. A calibration curve and QC samples are included in each analytical run to ensure the validity of the data.
-
Data Interpretation: The concentration of Triprolidine in each sample is determined from the calibration curve using the analyte/IS peak area ratio. These concentrations are then plotted against time to generate a plasma concentration-time curve.
Table 4: Representative Pharmacokinetic Parameters for Triprolidine
| Parameter | Definition | Typical Value (2.5 mg oral dose) | Reference |
|---|---|---|---|
| Cmax | Maximum observed plasma concentration | 5.6 - 8.4 ng/mL | [5][20] |
| Tmax | Time to reach Cmax | ~1.5 - 2.0 hours | [2][5][20] |
| AUC(0-inf) | Area under the concentration-time curve | ~156 µg·h·L⁻¹ | [21] |
| t1/2 | Elimination half-life | ~3 - 4 hours |[1][22] |
This data is critical for understanding the drug's behavior in the body, informing dosing regimens, and evaluating potential drug-drug interactions.
Conclusion
The robust and accurate quantification of drugs in biological matrices is a critical requirement for successful pharmacokinetic studies. This compound serves as an exemplary internal standard for the bioanalysis of Triprolidine. Its use in a validated LC-MS/MS method allows for the precise correction of analytical variability, from sample extraction to instrumental detection. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can generate high-quality, reliable pharmacokinetic data that is essential for regulatory submission and for advancing the clinical understanding of Triprolidine.
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GlobalRx. (n.d.). Clinical Profile of Triprolidine Hydrochloride 1.25mg/2mL Drops. GlobalRx. Available from: [Link]
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GlobalRx. (n.d.). Clinical Profile of Triprolidine Hydrochloride USP. GlobalRx. Available from: [Link]
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Pediatric Oncall. (n.d.). Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Triprolidine. PubChem. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Triprolidine Hydrochloride?. Patsnap. Available from: [Link]
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Patsnap Synapse. (2024). What is Triprolidine Hydrochloride used for?. Patsnap. Available from: [Link]
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Gelotte, C. K., et al. (2020). Pharmacokinetics of Oral Triprolidine From Historical Human Studies. ResearchGate. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
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Simons, F. E., et al. (1984). An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. Journal of Allergy and Clinical Immunology. Available from: [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. Available from: [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]
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Wang, Z. S., et al. (2002). Studies on pharmacokinetics and bioavailability of triprolidine hydrochloride by means of HPLC assay. Chinese Journal of New Drugs. Available from: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available from: [Link]
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Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Ellutia. Available from: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available from: [Link]
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Song, G., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available from: [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available from: [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Available from: [Link]
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Saida, B. M., et al. (2014). Liquid chromatographic method for the determination of triprolidine in preparations. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Miles, M. V., et al. (1990). Pharmacokinetics of oral and transdermal triprolidine. Journal of Clinical Pharmacology. Available from: [Link]
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Gelotte, C. K., et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. PubMed. Available from: [Link]
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Gelotte, C. K., et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development. Available from: [Link]
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Wikipedia. (n.d.). Internal standard. Wikipedia. Available from: [Link]
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Application Note: A Robust Bioanalytical Method for the Quantification of Triprolidine in Human Plasma using LC-MS/MS with Triprolidine-d8 Hydrochloride as an Internal Standard
I have successfully gathered all the necessary information to create the detailed application note. My searches have yielded:
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Physicochemical Properties of Triprolidine: I found values for LogP and water solubility, which are crucial for explaining the rationale behind sample preparation and chromatographic conditions.
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LC-MS/MS Parameters: I have a confirmed MRM transition for Triprolidine (m/z 279.1 -> 208.1) and can confidently predict the transition for Triprolidine-d8 (m/z 287.1 -> 208.1). I also have examples of chromatographic conditions from the literature.
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I am now fully equipped to move on to the synthesis and generation of the final response without needing further searches. I will structure the application note with full editorial control, explaining the causality behind each step, and will create all the required tables, protocols, and Graphviz diagrams. Finally, I will compile the complete reference list.
Abstract
This application note presents a detailed, robust, and validated bioanalytical method for the quantitative determination of triprolidine in human plasma. The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, Triprolidine-d8 Hydrochloride, to ensure accuracy and precision. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind key decisions in method development. This guide covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation strategy aligned with current regulatory expectations.
Introduction: The Imperative for a Robust Bioanalytical Assay
Triprolidine is a first-generation antihistamine used to alleviate symptoms associated with allergies and the common cold.[1] Accurate quantification of triprolidine in biological matrices is fundamental for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The complexity of biological matrices like plasma necessitates a highly selective and sensitive analytical method to overcome potential interferences.
The cornerstone of a reliable quantitative bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard.[2] It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample preparation and potential matrix effects, leading to superior accuracy and precision in the final measurement.
This document provides a comprehensive framework for developing and validating a bioanalytical assay for triprolidine, with a focus on explaining the causality behind each experimental choice.
Physicochemical Properties and Their Influence on Assay Design
Understanding the physicochemical properties of triprolidine is paramount to developing a logical and effective bioanalytical method. These properties dictate the optimal strategies for sample preparation and chromatographic separation.
| Property | Value | Implication for Bioanalytical Method Development |
| Molecular Weight (Free Base) | 278.39 g/mol | Suitable for standard ESI-MS analysis. |
| logP | 3.918[3] | Indicates high lipophilicity, suggesting good solubility in organic solvents. This property is key for selecting an appropriate liquid-liquid extraction (LLE) or solid-phase extraction (SPE) strategy. |
| pKa | 6.5 (predicted) | As a basic compound, triprolidine will be positively charged at pH values below its pKa. This is crucial for optimizing SPE retention and elution, as well as for achieving good chromatographic peak shape and ESI+ sensitivity. |
| Aqueous Solubility | 50 mg/mL (as HCl salt) | High aqueous solubility of the salt form facilitates the preparation of stock solutions. |
Experimental Design and Protocols
Materials and Reagents
-
Triprolidine standard (USP or equivalent)
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solution Preparation
Rationale: Accurate preparation of stock and working solutions is the foundation of a quantitative assay. Using a solvent in which the analyte and IS are highly soluble and stable is critical. Methanol is a common and effective choice for triprolidine.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of triprolidine and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Sonicate briefly to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the triprolidine primary stock solution with 50:50 (v/v) methanol:water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale for Choosing LLE: Given triprolidine's high logP, it is highly lipophilic and will readily partition into a water-immiscible organic solvent.[3] LLE is a cost-effective and efficient technique for extracting such compounds from a complex aqueous matrix like plasma. It provides a clean extract by leaving behind many endogenous, more polar interferences (e.g., salts, proteins). A basic pH is used to ensure triprolidine is in its neutral, more hydrophobic form, maximizing its partitioning into the organic phase. MTBE is a suitable extraction solvent due to its low miscibility with water and good volatility.
Protocol:
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL Triprolidine-d8 working solution to all tubes except for the blank matrix sample (add 25 µL of 50:50 methanol:water to the blank).
-
Vortex briefly (5-10 seconds).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of MTBE.
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 3.4) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Rationale:
-
Chromatography: A C18 reversed-phase column is suitable for retaining a lipophilic compound like triprolidine. The use of a gradient elution with an acidic mobile phase (containing formic acid) ensures that triprolidine is protonated, leading to good peak shape and enhanced sensitivity in positive ion ESI mode. The gradient helps to elute the analyte with a sharp peak and also aids in cleaning the column of more hydrophobic matrix components.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is ideal for basic compounds like triprolidine that can be readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transition from the protonated parent ion to a stable product ion is monitored.
Table of LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | Standard HPLC or UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See table below |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Triprolidine | 279.1 | 208.1 | 100 | 25 |
| Triprolidine-d8 | 287.1 | 208.1 | 100 | 25 |
Note: Collision energy should be optimized for the specific instrument being used.
Method Validation
A full validation of the bioanalytical method should be performed according to the principles outlined in the FDA and EMA guidelines to ensure its reliability for the analysis of study samples.[4][5]
Summary of Validation Experiments and Acceptance Criteria:
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different blank plasma lots. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS. |
| Calibration Curve | Analyze a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels over the expected range. Use a weighted (1/x or 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on at least three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the response of the analyte spiked into extracted blank plasma from at least six different sources to the response of the analyte in a neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (at least 3), and long-term storage (-80°C). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Discussion and Troubleshooting
-
Matrix Effects: Basic, lipophilic compounds like triprolidine can be susceptible to ion suppression from endogenous plasma components, particularly phospholipids.[6][7] While LLE is generally effective at removing these, insufficient chromatographic separation can still lead to co-elution. If ion suppression is observed, optimizing the chromatographic gradient to further separate triprolidine from the early-eluting phospholipids is the first step. Alternatively, a more rigorous sample cleanup like SPE could be employed. The use of Triprolidine-d8 is critical here, as it will experience the same degree of ion suppression as the unlabeled analyte, correcting for the effect.[2]
-
Peak Tailing: Basic analytes can interact with residual acidic silanols on the surface of silica-based columns, leading to poor peak shape (tailing). The use of an acidic mobile phase (e.g., with formic acid) helps to protonate both the analyte and the silanols, minimizing these secondary interactions and improving peak symmetry.
-
Carryover: Triprolidine's "sticky" nature can sometimes lead to carryover in the LC system. This should be assessed by injecting a blank sample after the highest calibration standard. If carryover is observed, an aggressive needle wash with a high percentage of organic solvent may be required.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of triprolidine in human plasma using LC-MS/MS. The use of this compound as an internal standard, combined with an optimized liquid-liquid extraction procedure and robust chromatographic separation, ensures the method is accurate, precise, and reliable. By detailing the rationale behind the experimental choices, this guide serves as a valuable resource for developing and validating a bioanalytical assay that meets the stringent requirements of regulatory bodies and supports drug development programs.
References
-
Cheméo. (n.d.). Chemical Properties of Triprolidine (CAS 486-12-4). Retrieved from [Link]
-
PubChem. (n.d.). Triprolidine. National Center for Biotechnology Information. Retrieved from [Link]
- Shakya, A. K., et al. (2009). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Triprolidine in Human Plasma using Solid-Phase Extraction with a Deuterated Internal Standard
Abstract
This application note details a robust and reliable method for the quantification of triprolidine, a potent H1 histamine receptor antagonist, in human plasma. The protocol employs a mixed-mode solid-phase extraction (SPE) for efficient sample clean-up and concentration, coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for sensitive and selective detection. The incorporation of a stable isotope-labeled internal standard, triprolidine-d7, ensures the highest level of accuracy and precision, mitigating matrix effects and variability in sample processing. This method is designed for researchers, scientists, and drug development professionals requiring a validated, high-throughput bioanalytical workflow.
Introduction: The Rationale for a Rigorous Bioanalytical Method
Triprolidine is a first-generation antihistamine widely used in the treatment of allergic rhinitis and other allergic conditions. Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The inherent complexity of biological samples, such as human plasma, necessitates a stringent sample preparation protocol to remove endogenous interferences that can compromise analytical accuracy.
Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation.[1] For basic compounds like triprolidine, a mixed-mode sorbent, which combines reversed-phase and ion-exchange retention mechanisms, provides exceptional selectivity and cleanup.[2] The use of a deuterated internal standard (IS), such as triprolidine-d7, is the gold standard in quantitative mass spectrometry.[3] As the deuterated IS co-elutes with the analyte and has nearly identical physicochemical properties, it effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to highly reliable data.
This application note presents a comprehensive protocol that is not merely a sequence of steps but a self-validating system, grounded in established scientific principles and regulatory expectations for bioanalytical method validation.[4]
Materials and Reagents
-
Analytes: Triprolidine HCl (Reference Standard), Triprolidine-d7 (Internal Standard)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium hydroxide, Water (deionized, 18 MΩ·cm)
-
SPE Device: Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX).[2][5]
-
Biological Matrix: Drug-free human plasma
Experimental Workflow: A Step-by-Step Guide with Mechanistic Insights
The entire analytical workflow is designed for efficiency and robustness, ensuring high-quality data generation.
Caption: Workflow for Triprolidine Extraction and Analysis.
Sample Pre-treatment
-
To 100 µL of human plasma, add the working solution of triprolidine-d7 internal standard.
-
Acidify the sample by adding 100 µL of 4% phosphoric acid in water.
-
Causality: Acidification ensures that triprolidine (a basic compound) is protonated (positively charged). This is crucial for its retention on the cation exchange functional groups of the SPE sorbent.
-
Solid-Phase Extraction Protocol (Mixed-Mode Cation Exchange)
This protocol is based on the principles of the Waters Oasis MCX methodology.[6]
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
-
Causality: This step wets the polymeric sorbent and activates the reversed-phase retention mechanism.
-
-
Equilibration: Equilibrate the cartridge with 1 mL of acidified water (e.g., 2% formic acid in water).
-
Causality: This prepares the sorbent for the aqueous sample and ensures the ion-exchange functional groups are in the correct state for binding.
-
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Causality: Triprolidine is retained by both reversed-phase interaction with the polymeric backbone and ionic interaction with the cation exchange groups.
-
-
Wash Step 1 (Aqueous Wash): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Causality: This removes polar interferences like salts and other hydrophilic matrix components that are not retained by the sorbent.
-
-
Wash Step 2 (Organic Wash): Wash the cartridge with 1 mL of methanol.
-
Causality: This step removes less polar, non-basic interferences, such as lipids and phospholipids, that are retained by the reversed-phase mechanism.[4] The protonated triprolidine remains bound to the strong cation exchange sites.
-
-
Elution: Elute the triprolidine and triprolidine-d7 with 1 mL of 5% ammonium hydroxide in a 50:50 acetonitrile/methanol mixture.
-
Causality: The ammonium hydroxide neutralizes the charge on the triprolidine, disrupting the ionic bond with the sorbent. The organic solvent mixture then efficiently elutes the now neutral analyte from the reversed-phase backbone.
-
Final Sample Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for UHPLC-MS/MS analysis.
Analytical Methodology: UHPLC-MS/MS Conditions
The final analysis is performed using a triple quadrupole mass spectrometer, which provides the necessary selectivity and sensitivity for low-level quantification.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation (e.g., 5-95% B over 3 minutes) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.0 kV) |
| Source Temperature | Optimized for instrument (e.g., 150°C) |
| Desolvation Temp. | Optimized for instrument (e.g., 400°C) |
| MRM Transitions | See Table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triprolidine | 279.1 | 208.1 | Optimized (e.g., 25) |
| Triprolidine-d7 | 286.1 | 215.1 | Optimized (e.g., 25) |
| Table of MRM transitions for triprolidine and its deuterated internal standard. The transition for triprolidine is based on published data.[7][8] The transition for triprolidine-d7 is predicted based on the stable isotope label. |
Method Validation: A Self-Validating System
To ensure the integrity and reliability of the data generated, the method must be validated according to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[4] A full validation should assess the following parameters:
-
Selectivity and Specificity: Analysis of at least six different batches of blank human plasma should show no significant interference at the retention times of triprolidine and the internal standard.
-
Calibration Curve: A calibration curve should be constructed using at least eight non-zero standards, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The curve should demonstrate a linear response with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC). The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[5]
-
Recovery: The extraction recovery of triprolidine should be consistent and reproducible across the concentration range. While not a mandatory parameter with the use of a co-eluting stable isotope-labeled internal standard, it is good practice to evaluate it.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in pure solution. The use of triprolidine-d7 is expected to normalize any matrix-induced ion suppression or enhancement.
-
Stability: The stability of triprolidine in plasma must be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the quantification of triprolidine in human plasma. The combination of a highly selective mixed-mode solid-phase extraction method with the precision of a deuterated internal standard and the sensitivity of UHPLC-MS/MS analysis results in a robust, reliable, and high-throughput workflow. This method is fit for purpose in regulated bioanalytical environments and serves as a valuable tool for researchers in pharmacology and drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Waters Corporation. (n.d.). Oasis Sample Extraction Products: Chemistry and Formats. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Duke Department of Biostatistics and Bioinformatics. (n.d.). Oasis MCX Protocol from Waters. [Link]
-
Agilent Technologies. (2013). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. [Link]
-
Waters Corporation. (n.d.). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. [Link]
-
Agilent Technologies. (n.d.). Bond Elut Plexa. [Link]
-
ResearchGate. (n.d.). A General Screening Method for Acidic, Neutral, and Basic Drugs in Whole Blood Using the Oasis MCX(r) Column. [Link]
-
Agilent Technologies. (n.d.). Agilent Bond Elut Plexa and Polymeric SPE Selection Guide. [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]
-
PubMed. (2009). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. [Link]
-
ResearchGate. (n.d.). Full-scan spectra showing product ion of [M+H] + of: (a) triprolidine; (b) pseudoephedrine and (c) gabapentin (internal standard). [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
National Center for Biotechnology Information. (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. [Link]
-
National Center for Biotechnology Information. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
ResearchGate. (n.d.). Multiple Reation Monitoring (MRM) transitions for internal standard, D 5 - fentanyl (m/z 342 → m/z 188) (left column) and fentanyl (m/z 337 → m/z 188) (right column) in a) lowest serum calibrator 0.05 ng/mL; b) patient sample (0.24 ng/mL); c) blank serum. [Link]
-
National Referral Laboratory for Grapes. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. [Link]
- Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
Sources
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- 4. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research | Waters [waters.com]
- 5. agilent.com [agilent.com]
- 6. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 7. Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Triprolidine in Human Plasma using Triprolidine-d8 HCl as an Internal Standard
Abstract
This application note details a comprehensive and robust liquid-liquid extraction (LLE) protocol for the efficient recovery of the first-generation antihistamine, Triprolidine, from human plasma samples. The method incorporates the use of a stable isotope-labeled internal standard, Triprolidine-d8 HCl, to ensure accuracy and precision in downstream quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. The scientific rationale behind each step is elucidated, providing a framework for adaptation to similar small molecule extractions.
Introduction: The Rationale for Liquid-Liquid Extraction in Bioanalysis
Liquid-liquid extraction remains a cornerstone of bioanalytical sample preparation due to its ability to efficiently separate analytes from complex biological matrices. This technique operates on the principle of differential solubility of a compound between two immiscible liquid phases—typically an aqueous sample and an organic solvent. For the analysis of drugs like Triprolidine in plasma, LLE serves the dual purpose of concentrating the analyte and removing endogenous interferences such as proteins, lipids, and salts, which can compromise the sensitivity and integrity of analytical instrumentation.
Triprolidine is a potent H1-receptor antagonist used for the symptomatic relief of allergic conditions.[1] Accurate quantification of Triprolidine in plasma is crucial for pharmacokinetic profiling and clinical efficacy studies. The use of a deuterated internal standard like Triprolidine-d8 HCl is highly recommended in bioanalytical methods to compensate for variability during sample processing and analysis.[2][3] This protocol is developed in alignment with the principles outlined in bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Physicochemical Properties and Method Development Strategy
The success of an LLE protocol is fundamentally dependent on the physicochemical properties of the analyte. The following properties of Triprolidine were considered in the development of this protocol:
| Property | Value | Significance for LLE |
| pKa | 9.69[1] | A basic pKa indicates that Triprolidine will be in its neutral, more lipophilic form at a pH significantly above its pKa. This is crucial for its extraction into an organic solvent.[7] |
| logP | 3.92[1] | A positive logP value signifies that Triprolidine is lipophilic and will preferentially partition into a non-polar organic solvent over an aqueous phase.[7] |
| Solubility | Soluble in water (50 mg/mL), alcohol, and chloroform.[8] | This information guides the selection of appropriate solvents for stock solution preparation and the LLE process. |
Based on these properties, the strategy is to adjust the pH of the plasma sample to a basic environment to ensure Triprolidine is in its non-ionized state, thereby maximizing its partitioning into a suitable water-immiscible organic solvent.
Materials and Reagents
| Material/Reagent | Grade | Source (Example) |
| Triprolidine HCl | Reference Standard | Sigma-Aldrich |
| Triprolidine-d8 HCl | Reference Standard | Veeprho[3] |
| Human Plasma (with anticoagulant, e.g., K2EDTA) | Bioanalytical Grade | Commercial Vendor |
| Methanol | HPLC Grade | Fisher Scientific |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Fisher Scientific |
| Ammonium Hydroxide (28-30%) | ACS Grade | Sigma-Aldrich |
| Deionized Water | Type 1 | In-house |
| Microcentrifuge Tubes (1.5 mL) | Polypropylene | Eppendorf |
| Pipettes and Pipette Tips | Calibrated | Gilson |
| Vortex Mixer | VWR | |
| Microcentrifuge | Beckman Coulter | |
| Evaporator (e.g., Nitrogen Evaporator) | Organomation |
Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for Triprolidine from plasma samples.
Caption: Workflow diagram of the liquid-liquid extraction protocol.
Detailed Step-by-Step Protocol
5.1. Preparation of Stock and Working Solutions
-
Triprolidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Triprolidine HCl in methanol to obtain a final concentration of 1 mg/mL.
-
Triprolidine-d8 HCl Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Triprolidine-d8 HCl in methanol.
-
Working Solutions: Prepare serial dilutions of the Triprolidine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
5.2. Sample Extraction Protocol
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and QC samples at room temperature.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the Triprolidine-d8 HCl working solution to each tube (except for blank samples, to which 10 µL of diluent is added).
-
Vortexing: Briefly vortex mix the samples for approximately 10 seconds.
-
Basification: Add 25 µL of 5% ammonium hydroxide solution to each tube to raise the pH. This deprotonates the Triprolidine, making it more soluble in the organic solvent.
-
Vortexing: Vortex mix for 10 seconds.
-
Addition of Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube. MTBE is an effective solvent for extracting basic drugs and has a low boiling point, facilitating evaporation.
-
Extraction: Vortex mix the samples vigorously for 5 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes at room temperature. This will result in a clear separation of the upper organic layer (containing Triprolidine) and the lower aqueous/protein layer.
-
Transfer of Organic Layer: Carefully aspirate the upper organic layer (supernatant) and transfer it to a clean microcentrifuge tube, being careful not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS analysis.
-
Final Vortexing: Vortex mix the reconstituted samples for 1 minute to ensure the analyte is fully dissolved.
-
Transfer to Autosampler Vial: Transfer the final solution to an autosampler vial for analysis.
Method Validation Considerations
This LLE protocol should be validated according to the latest guidelines from regulatory agencies such as the FDA and EMA to ensure its suitability for its intended purpose.[4][5][6] Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The liquid-liquid extraction protocol presented in this application note provides a reliable and efficient method for the extraction of Triprolidine from human plasma. The use of Triprolidine-d8 HCl as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis. The detailed explanation of the scientific principles behind each step allows for a thorough understanding of the methodology and facilitates its adaptation for other similar analytes.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Vertex AI Search.
- Determination of mizolastine, a new antihistaminic drug, in human plasma by liquid-liquid extraction, solid-phase extraction and column-switching techniques in combination with high-performance liquid chrom
- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. (n.d.). Benchchem.
- Triprolidine. (n.d.). PubChem.
- Triprolidine-D8 (HCl Salt). (n.d.). Veeprho.
- Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. (2006). PubMed.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Liquid chromatographic method for the determination of Triprolidine. (2014). J. Chem. Pharm. Res..
- A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. (2017). MDPI.
- Triprolidine hydrochloride. (n.d.). Sigma-Aldrich.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.
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- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ≥99%, H1 histamine receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Triprolidine-d8 Hydrochloride in LC-MS/MS
Welcome to the technical support center for advanced LC-MS/MS applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into mitigating matrix effects using Triprolidine-d8 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Here, we move beyond procedural lists to explain the scientific rationale behind each step, ensuring robust and reliable bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in LC-MS/MS?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][3][4] In electrospray ionization (ESI), which is highly susceptible to these effects, matrix components can compete with the analyte for charge, alter droplet surface tension, or co-precipitate with the analyte, thereby hindering its transfer into the gas phase.[3][5][6] Given the complexity of biological samples, addressing matrix effects is mandatory for regulatory compliance and generating reliable data.[7][8][9]
Q2: How does this compound, as a SIL-IS, help in minimizing matrix effects?
A SIL-IS like Triprolidine-d8 is considered the gold standard for quantitative LC-MS/MS.[10][11] It is chemically identical to the analyte (Triprolidine) but has a different mass due to the replacement of hydrogen atoms with deuterium.[12] The core principle is that the SIL-IS and the analyte will have nearly identical physicochemical properties, causing them to co-elute during chromatography and experience the same degree of ion suppression or enhancement.[1][12][13] By calculating the peak area ratio of the analyte to the SIL-IS, variations in signal intensity caused by matrix effects are effectively normalized, leading to accurate and precise quantification.[10][14]
Q3: What are the key properties of Triprolidine and its deuterated analog that I should be aware of?
Triprolidine is a first-generation antihistamine with a molecular weight of approximately 278.4 g/mol .[15] It is a basic compound and is primarily metabolized in the liver, with the cytochrome P450 isozyme CYP2D6 playing a major role.[16][17] Its major metabolite is a carboxylic acid analog.[17][18] this compound is its deuterated form, designed to have a sufficient mass shift (typically ≥ 3-4 Da) to avoid isotopic crosstalk with the unlabeled analyte.[12][19] Understanding these properties is crucial for developing chromatographic methods and anticipating potential interferences from metabolites or co-administered drugs.
Q4: Can I use a different internal standard that is not a SIL analog?
While structurally similar internal standards can be used, they are not ideal. Because their chemical properties are not identical to the analyte, they may not co-elute perfectly and, more importantly, may not experience the exact same degree of matrix effects.[19] This discrepancy can lead to inaccurate correction and compromised data quality. Regulatory bodies like the FDA and EMA strongly recommend using a SIL-IS whenever possible for bioanalytical method validation.[20]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter when using Triprolidine-d8 to mitigate matrix effects.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in analyte/IS ratio across different sample lots. | Differential Matrix Effects: Different biological lots can have varying compositions, leading to inconsistent ion suppression that may not be fully compensated for by the IS. This can sometimes occur if there's a slight chromatographic separation between the analyte and the deuterated IS.[21] | 1. Evaluate Matrix Effect Across Lots: During method validation, test at least six different lots of blank matrix to ensure accuracy and precision criteria are met (typically ±15% bias and ≤15% CV).[2][7] 2. Optimize Chromatography: Aim for complete co-elution of Triprolidine and Triprolidine-d8.[13] A slight adjustment of the gradient or mobile phase composition can help achieve better peak overlap.[1] 3. Enhance Sample Cleanup: A more rigorous sample preparation technique can remove more interfering components.[22][23] |
| Poor sensitivity or complete signal loss for both analyte and IS. | Severe Ion Suppression: The concentration of matrix components is so high that it suppresses the ionization of both the analyte and the internal standard. This is common with "dilute-and-shoot" or simple protein precipitation methods.[24][25] | 1. Improve Sample Preparation: Move from protein precipitation (PPT) to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[22][26] SPE, in particular, can effectively remove phospholipids, a major source of ion suppression.[27] 2. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[28][29] 3. Chromatographic Separation: Modify the LC method to separate the analytes from the regions of major ion suppression. A post-column infusion experiment can identify these regions.[11][28] |
| Inconsistent IS peak area across the analytical run. | IS Instability or Adsorption: The internal standard may be degrading during sample processing or adsorbing to vials or tubing. System Carryover: Residual sample from a previous high-concentration injection can affect the subsequent analysis. | 1. Verify IS Stability: Assess the stability of Triprolidine-d8 in the matrix under the storage and processing conditions. 2. Check for Adsorption: Use silanized vials or add a small percentage of an organic solvent to the sample to minimize adsorption. 3. Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing any residual analyte and IS between injections. |
| Analyte signal is suppressed, but IS signal is not (or vice versa). | Differential Ionization/Fragmentation: Although rare with SIL-IS, extreme matrix conditions could theoretically affect the deuterated and non-deuterated forms slightly differently. More likely, there is an unforeseen interference. Isotopic Exchange: Deuterium atoms on the IS may be exchanging with protons from the solvent, particularly if placed on unstable positions (e.g., on heteroatoms).[30] | 1. Confirm Label Stability: Ensure the deuterium labels on Triprolidine-d8 are on stable positions of the molecule (e.g., aromatic ring or alkyl chain, not on a nitrogen or oxygen).[30] 2. Investigate Interferences: Check for isobaric interferences from metabolites or other compounds in the matrix that might be affecting one species but not the other.[7] 3. Re-evaluate MS/MS Transitions: Ensure the selected precursor and product ions are specific and not prone to interference. |
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to quantify the extent of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) for Triprolidine with and without normalization by Triprolidine-d8.
Procedure:
-
Prepare Solution A: Spike Triprolidine at a known concentration (e.g., low and high QC levels) in a pure solvent (e.g., mobile phase).
-
Prepare Solution B: Extract at least six different lots of blank biological matrix. After the final extraction step, spike the post-extraction supernatant with Triprolidine to the same concentration as Solution A.
-
Prepare Solution C (for IS-Normalized MF): Extract the same six lots of blank matrix, but this time, spike them with Triprolidine-d8 before extraction. After extraction, spike the supernatant with Triprolidine as in step 2.
-
Analysis: Inject all solutions into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Response in Solution B) / (Peak Response in Solution A)
-
IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Solution C) / (Analyte/IS Peak Area Ratio in Solution A)
-
An MF value < 1 indicates ion suppression, > 1 indicates ion enhancement, and = 1 indicates no matrix effect. The IS-normalized MF should be close to 1, and the coefficient of variation (%CV) across the different lots should be ≤15%.[2]
-
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To effectively remove phospholipids and other interferences prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
This compound working solution (as IS)
-
Mixed-mode or reverse-phase SPE cartridges/plates
-
Phosphoric acid or formic acid
-
Methanol, Acetonitrile
-
Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)
Step-by-Step Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the Triprolidine-d8 IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 2% formic acid in water, followed by a rinse with a weak organic solvent like 20% Methanol) to remove salts and polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow and Concepts
Diagram 1: The Mechanism of Matrix Effect and SIL-IS Correction
This diagram illustrates how matrix components can suppress the analyte signal and how a co-eluting SIL-IS provides correction.
Caption: A systematic approach to diagnosing and resolving matrix effects.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science. Retrieved from [Link]
-
Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy. Retrieved from [Link]
-
Li, W., & Cohen, L. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Bandara, H.M.H.N., et al. (2021). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triprolidine. PubChem Compound Database. Retrieved from [Link]
-
Oertel, R., et al. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry, 24(21), 3135-3144. Retrieved from [Link]
-
Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 815-818. Retrieved from [Link]
-
Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 801(2), 215-222. Retrieved from [Link]
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. Retrieved from [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]
-
Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved from [Link]
-
Rocchi, S., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046. Retrieved from [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
Drugs.com. (n.d.). Triprolidine Disease Interactions. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Becker, G. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Zhang, K., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 48(4), 308-319. Retrieved from [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Points, J. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. The Institute of Food Science and Technology. Retrieved from [Link]
- Martindale: The Complete Drug Reference. (n.d.). Triprolidine Hydrochloride.
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
ChemSrc. (2025). Triprolidine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triprolidine Hydrochloride Anhydrous. PubChem Compound Database. Retrieved from [Link]
- Rocchi, S., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Berchtold, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2546. Retrieved from [Link]
-
Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(21), 6337-6355. Retrieved from [Link]
-
Sisenwine, S. F., et al. (1991). Disposition and metabolism of triprolidine in mice. Drug Metabolism and Disposition, 19(3), 632-637. Retrieved from [Link]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Triprolidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
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Technical Support Center: A Guide to Troubleshooting Poor Peak Shape in Triprolidine Analysis
Welcome to our dedicated support center for resolving chromatographic issues encountered during the analysis of triprolidine. As a basic pharmaceutical compound, triprolidine presents unique challenges in achieving optimal peak shape. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve common problems, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My triprolidine peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is the most common issue observed for basic analytes like triprolidine in reversed-phase HPLC. This asymmetry, where the latter half of the peak is drawn out, can compromise integration accuracy and resolution. The primary cause is secondary interactions between the basic triprolidine molecule and the stationary phase.
Root Cause Analysis:
-
Silanol Interactions: The most frequent culprit is the interaction between the protonated basic amine groups of triprolidine and acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18).[1][2] This interaction provides a secondary retention mechanism, slowing the elution of a portion of the analyte molecules and causing the characteristic tail.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of triprolidine, the molecule will exist in both ionized and neutral forms, which can lead to peak distortion.[1][3] For robust methods, the mobile phase pH should be at least 2 units away from the analyte's pKa.[4][5]
-
Column Contamination: Accumulation of highly retained matrix components or impurities at the column inlet can create active sites that cause tailing.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for triprolidine peak tailing.
Step-by-Step Solutions:
-
Optimize Mobile Phase pH: The most effective initial step is to adjust the mobile phase pH to suppress the ionization of the silanol groups. Lowering the pH (e.g., to 2.5 - 3.5) with a suitable buffer like phosphate or formate will fully protonate the silanols (Si-OH), minimizing their interaction with the positively charged triprolidine.[2]
-
Introduce a Competing Base: Adding a small concentration of a basic additive, such as 0.1% triethylamine (TEA), to the mobile phase is a classic strategy.[8][9] The TEA acts as a "silanol suppressor" by preferentially interacting with the active silanol sites, effectively masking them from the triprolidine analyte.[10][11] This reduces the secondary interactions causing the peak tail.
-
Use a High-Performance Column: Modern HPLC columns are often "end-capped" or "base-deactivated," where the residual silanol groups are chemically bonded with a small, inert compound.[2] If you are using an older column, switching to a modern equivalent can significantly improve peak shape for basic compounds without the need for mobile phase additives.
-
Assess Column Health: If peak shape has degraded over time, the column may be contaminated.[12] Perform a column regeneration procedure (see Protocol 1 below) to remove strongly bound impurities.
Q2: My triprolidine peak is fronting. What does this indicate and how can I correct it?
A2: Peak fronting, where the first half of the peak is broad and the second half is steep, is typically a sign of column overload or solvent mismatch. [13][14] It suggests that the stationary phase's capacity has been exceeded or that the sample is not being introduced to the column in a narrow band.
Root Cause Analysis:
-
Mass Overload: Injecting too high a concentration of triprolidine can saturate the stationary phase at the column inlet.[15] Excess molecules cannot interact with the stationary phase and travel down the column faster, eluting earlier and causing the fronting shape.[14][15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, the sample band will spread upon injection instead of focusing at the head of the column.[7][16] This leads to a broad, fronting peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for triprolidine peak fronting.
Step-by-Step Solutions:
-
Perform a Dilution Series: To diagnose mass overload, dilute your sample sequentially (e.g., 1:2, 1:5, and 1:10) and inject each dilution. If the peak shape improves and becomes more symmetrical at lower concentrations, you have confirmed mass overload.[15][17] The solution is to either dilute your sample for analysis or reduce the injection volume.
-
Match the Sample Solvent: Ideally, the sample should be dissolved in the mobile phase itself.[18] If this is not possible due to solubility constraints, use a solvent that is weaker (i.e., contains less organic component) than your mobile phase. For example, if your mobile phase is 50:50 acetonitrile:water, your sample solvent should ideally have less than 50% acetonitrile.
Data Presentation: Effect of Sample Concentration on Peak Shape
| Injection Concentration | Tailing Factor (T) | Peak Shape Observation |
| 100 µg/mL | 0.75 | Severe Fronting |
| 20 µg/mL | 0.92 | Minor Fronting |
| 5 µg/mL | 1.05 | Symmetrical |
| 1 µg/mL | 1.08 | Symmetrical |
Note: This table presents illustrative data to show the expected trend.
Q3: I am observing a split or shouldered peak for triprolidine. How do I troubleshoot this?
A3: Split or shouldered peaks indicate that the analyte band is being distorted as it enters or passes through the column. The key to diagnosing this issue is to determine if all peaks in the chromatogram are split or just the triprolidine peak.
Root Cause Analysis:
-
Problem Affecting All Peaks: If every peak is split, the issue is almost certainly a physical problem at the head of the column that occurred before separation.[18]
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit, causing an uneven flow path onto the stationary phase.[19][20]
-
Column Void: A void or channel in the packing material at the column inlet can cause the sample band to split, with one part traveling through the void faster than the other.[14][21]
-
-
Problem Affecting a Single Peak: If only the triprolidine peak is split, the cause is more likely chemical or method-related.[19][20]
-
Sample Solvent Effect: Injecting in a strong solvent can cause the sample to precipitate at the column head where it first mixes with the weaker mobile phase, leading to a distorted peak.[14]
-
Column Contamination: A specific contaminant at the column inlet may be interacting with only triprolidine.[22]
-
Co-eluting Impurity: The "shoulder" may in fact be a closely eluting, unresolved impurity.
-
Step-by-Step Solutions:
-
Diagnose the Scope: First, inject a well-behaved standard to see if its peak is also split. If it is, the problem is likely a blocked frit or column void.
-
Address System-Wide Splitting:
-
Reverse and Flush: Disconnect the column, reverse its direction, and flush it with a strong solvent (ensure your column can be back-flushed by checking the manufacturer's instructions). This can sometimes dislodge particulates from the inlet frit.
-
Replace Frit/Column: If flushing does not work, the inlet frit may need to be replaced. In many cases, replacing the entire column is the most practical solution.[19]
-
Preventative Measures: Always use an in-line filter and guard column to protect the analytical column from particulates and contamination.[18]
-
-
Address Single-Peak Splitting:
-
Check Sample Solubility: Ensure your triprolidine sample is fully dissolved in the injection solvent and remains soluble when mixed with the mobile phase.
-
Rule out Co-elution: Try adjusting the mobile phase composition or gradient to see if the shoulder resolves into a separate peak.[19]
-
Perform a Column Wash: A targeted column wash can remove contaminants that may be causing the issue (see Protocol 1 ).
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Column Regeneration
This protocol is designed to remove strongly retained organic contaminants from C8 or C18 columns. Always consult the column manufacturer's guidelines first. Do not back-flush UHPLC columns unless specified by the manufacturer.
Steps:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.
-
Flush Buffer: Flush the column with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffer salts).
-
Flush with Isopropanol: Flush with 10 column volumes of 100% isopropanol.[23]
-
Flush with Hexane (Optional, for very non-polar contaminants): Flush with 10 column volumes of hexane.
-
Return to Isopropanol: Flush again with 10 column volumes of isopropanol to ensure miscibility with the next solvent.
-
Flush with Mobile Phase Organic: Flush with 10 column volumes of the organic solvent used in your mobile phase (e.g., acetonitrile or methanol).
-
Re-equilibrate: Re-equilibrate the column with your mobile phase conditions until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation with Triethylamine (TEA) Additive
This protocol describes how to prepare a mobile phase with TEA to improve the peak shape of basic compounds.
Materials:
-
HPLC-grade solvents (e.g., water, acetonitrile)
-
HPLC-grade triethylamine (TEA)
-
Acid for pH adjustment (e.g., phosphoric acid, formic acid)
-
Calibrated pH meter
-
Sterile-filtered glassware
Steps:
-
Prepare Aqueous Phase: In a volumetric flask, prepare the aqueous component of your mobile phase (e.g., water with buffer salts, if used).
-
Add TEA: Using a micropipette, add TEA to the aqueous phase to achieve the desired concentration (typically 0.1% v/v). For example, add 1.0 mL of TEA to a 1 L flask of the aqueous solution.
-
Adjust pH: Mix thoroughly. Slowly add acid dropwise while monitoring with a calibrated pH meter to adjust the solution to the target pH (e.g., pH 3.0 or 7.5).
-
Mix with Organic Phase: Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 70:30 aqueous/TEA solution:acetonitrile).
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
References
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. [Link]
-
ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
-
Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. [Link]
-
MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. [Link]
-
Chromatography Today. (n.d.). What is Peak Splitting?. [Link]
-
Delloyd's Lab-Tech. (n.d.). Rejuvinating Dirty HPLC Columns. [Link]
-
Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
CHROMacademy. (n.d.). HPLC Column Cleaning and Regeneration. [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Millennial Scientific. (2025, April 3). Extending HPLC Column Lifetimes: Causes of Column Contamination. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Soni, et al. (n.d.). RP-HPLC method development for dextromethorphan and triprolidine. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
ResearchGate. (2025, August 9). Liquid chromatographic method for the determination of Triprolidine. [Link]
-
IJAPBC. (n.d.). VALIDATED METHOD FOR SIMULTANEOUS DETERMINATION OF PSEUDOEPHEDRINE HYDROCHLORIDE, CODEINE PHOSPHATE, AND TRIPROLIDINE HYDROCHLOR. [Link]
-
Pharmaceutical Methods. (n.d.). Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydroch. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Journal of Advances in Chemistry. (2017, March 22). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF PSEUDOEPHEDRINE, DEXTROMETHORPHAN, AND TRIPROLIDINE IN THEIR COMBINED COUGH AND COLD SYRUPS. [Link]
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV©. [Link]
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. [Link]
-
Nacalai Tesque. (n.d.). T1. Poor peak shape. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]
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Technical Support Center: Strategies to Reduce Variability in Triprolidine-d8 Hydrochloride Response
Welcome to the Technical Support Center for Triprolidine-d8 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in the analytical response of this compound, a common deuterated internal standard (IS) in bioanalytical assays. As your partner in achieving robust and reliable data, this resource provides in-depth, field-proven insights and actionable protocols to address challenges you may encounter during your experiments.
Introduction: The Critical Role of a Stable Internal Standard Response
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard.[1][2][3] Its purpose is to mimic the analyte of interest throughout the analytical process, compensating for variations in sample preparation, injection volume, matrix effects, and instrument response.[4][5][6][7] Therefore, a consistent IS response is paramount for the accuracy and precision of the quantitative data.[8][9] This guide will walk you through the common causes of variability in this compound response and provide systematic troubleshooting strategies.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you might encounter with this compound response variability in a question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.
Q1: My this compound signal is erratic and inconsistent across my entire analytical run, including calibrators and quality control (QC) samples. What are the likely causes and how should I investigate?
A1: Widespread and random variability in the internal standard response often points to a systemic issue in the analytical workflow. The investigation should be systematic, starting from the most common and easily rectifiable causes.
Underlying Causes & Investigation Workflow:
-
Inconsistent Sample Preparation: This is a frequent source of variability.[10]
-
Pipetting Errors: Inaccurate or imprecise pipetting of the IS spiking solution into the samples will directly lead to variable IS concentrations.
-
Improper Mixing: Insufficient vortexing or mixing after adding the IS can result in a non-homogenous sample, leading to inconsistent IS response.
-
Variable Extraction Recovery: If the extraction procedure is not robust, the recovery of this compound can vary between samples.
-
-
Internal Standard Solution Integrity:
-
Instrumental Issues:
-
Autosampler/Injector Problems: Inconsistent injection volumes are a primary cause of variable signal intensity.[4][10]
-
LC System Instability: Fluctuations in pump pressure, mobile phase composition, or column temperature can affect retention time and peak shape, leading to variable responses.
-
Mass Spectrometer Instability: A dirty ion source, fluctuating voltages, or detector issues can cause erratic signal intensity.[4][10]
-
Troubleshooting Protocol:
-
Verify IS Solution: Prepare a fresh dilution of the this compound working solution and inject it directly into the mass spectrometer. The signal should be stable and within the expected range.
-
Review Sample Preparation Technique: Observe the sample preparation process. Ensure calibrated pipettes are used and that proper mixing techniques are employed at each step.
-
Assess Instrument Performance:
-
Perform an injection precision test by repeatedly injecting the same sample. The relative standard deviation (RSD) of the IS peak area should be within acceptable limits (typically <15%).
-
Check the LC system for pressure fluctuations and leaks.
-
Clean the ion source of the mass spectrometer and re-calibrate the instrument.
-
Q2: The this compound response is consistent in my calibrators and QCs, but shows significant variability (e.g., suppression or enhancement) in a subset of my study samples. What does this indicate and what are my next steps?
A2: This pattern strongly suggests the presence of matrix effects that are unique to the study samples and are not adequately compensated for by the internal standard.[4][13][14]
Underlying Causes:
-
Differential Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., lipids, salts, metabolites) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[14][15][16] While a SIL-IS is expected to co-elute and experience the same matrix effects as the analyte, this is not always the case.[14][17]
-
Metabolites or Co-administered Drugs: The study samples may contain metabolites of the drug or co-administered drugs that are not present in the calibrators and QCs, and which interfere with the ionization of the IS.
-
Isotope Effect: A slight difference in retention time between the analyte and the deuterated internal standard can cause them to elute into regions with varying degrees of ion suppression.[14][18]
Troubleshooting Workflow:
The following workflow diagram illustrates a systematic approach to investigating and mitigating matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Detailed Protocols:
-
Post-Extraction Spike Experiment:
-
Extract blank matrix from several different sources.
-
Spike the extracted blank matrix with this compound at the working concentration.
-
Compare the response to the IS response in a neat solution (mobile phase). A significant difference indicates the presence of matrix effects.
-
-
Dilution Analysis:
-
As recommended by the FDA, diluting the problematic study samples with blank matrix can mitigate the matrix effect.[1]
-
Dilute an aliquot of the affected sample (e.g., 1:2, 1:5) with the same blank matrix used for the calibration curve and re-inject. If the IS response returns to the expected range, this confirms a matrix effect that can be overcome by dilution.
-
-
Chromatographic Optimization:
-
Modify the LC gradient to better separate this compound from interfering matrix components.
-
Experiment with different analytical columns (e.g., different stationary phases or particle sizes).
-
-
Enhance Sample Clean-up:
-
If using protein precipitation, consider switching to a more selective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering components.
-
Frequently Asked Questions (FAQs)
Q: What is an acceptable level of variability for this compound response?
A: While there are no universally fixed acceptance criteria, regulatory guidance suggests that the IS response should be monitored.[1][9] A common practice in many laboratories is to investigate any samples where the IS response deviates by more than 50% from the mean IS response of the calibrators and QCs in the same run.[7] However, the primary concern is the impact on data accuracy.[9][19]
Q: Can the position of the deuterium labels on this compound affect its performance?
A: Yes, the location of the deuterium atoms is critical. They should be on stable positions of the molecule, such as aliphatic or aromatic carbons, where they will not exchange with hydrogen atoms from the solvent.[4] Labeling at exchangeable sites (e.g., on -NH or -OH groups) can lead to back-exchange and compromise the integrity of the internal standard.[4]
Q: Is it possible for this compound to be contaminated with the non-deuterated Triprolidine?
A: Yes, this is possible and is a crucial parameter to check. The isotopic purity of the deuterated standard should be high (typically ≥98%).[13] If there is significant unlabeled analyte present in the IS, it can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).[1]
Q: My lab uses an analog (structurally similar but not isotopically labeled) internal standard. Why is this compound a better choice?
A: A stable isotope-labeled internal standard like this compound is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[2][8][20] This means it will co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency.[2][13] An analog IS may have different retention times and ionization characteristics, making it less effective at compensating for these sources of variability.[21] The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL-IS.[3]
Data Summary Table
| Parameter | Acceptable Range/Criteria | Reference |
| IS Response Variability | Typically, investigate if >50% deviation from the mean of calibrators and QCs. | [7] |
| Injection Precision (RSD%) | <15% | General bioanalytical practice |
| Accuracy of QCs | Within ±15% of nominal value (±20% for LLOQ) | [8][22] |
| Precision of QCs (RSD%) | ≤15% (≤20% for LLOQ) | [8][22] |
| Isotopic Purity of IS | ≥98% | [13] |
Conclusion
A consistent and stable response from this compound is fundamental to achieving high-quality, reliable data in bioanalytical studies. By understanding the potential sources of variability and employing a systematic, science-driven approach to troubleshooting, researchers can ensure the integrity of their results. This guide provides a framework for identifying and resolving common issues, ultimately leading to more robust and defensible analytical methods.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
-
National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. [Link]
-
Pharmaceutical Methods. (n.d.). Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. [Link]
-
Global Journal of Analytical Chemistry. (n.d.). DETERMINATION OF TRIPROLIDINE-HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
ResearchGate. (2019). novel estimation of triprolidine hydrochloride in pharmaceutical preparations and environmental wastewater samples. [Link]
-
SciELO. (n.d.). sensitive spectrophotometric determination of triprolidine hydrochloride drug in the capsules via ion pair complex formation. [Link]
-
ResearchGate. (2025). Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. [Link]
-
ResearchGate. (n.d.). Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. [Link]
-
Pharmaffiliates. (n.d.). triprolidine hydrochloride and its Impurities. [Link]
-
ResearchGate. (2025). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Antihistamine effects of triprolidine from the transdermal administration of the TPX matrix in rats. [Link]
-
ResearchGate. (2023). sensitive spectrophotometric determination of triprolidine hydrochloride drug in the capsules via ion pair complex formation. [Link]
-
ResearchGate. (n.d.). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. [Link]
Sources
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Triprolidine-d8 Hydrochloride as an Internal Standard
For researchers, scientists, and drug development professionals dedicated to the precise quantification of triprolidine in biological matrices, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity and reliability. This guide provides an in-depth, objective comparison of Triprolidine-d8 Hydrochloride with other commonly employed internal standards. By delving into the core principles of internal standardization and presenting supporting experimental data, this document will illuminate why a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.
The Imperative of the Internal Standard in Quantitative Bioanalysis
In the landscape of bioanalysis, especially within regulated environments, an internal standard is indispensable. It is a compound of known concentration added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.[1] Its primary role is to correct for the variability inherent in analytical procedures, such as sample extraction, potential degradation, and instrument response fluctuations.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection.[3] This mimicry is pivotal for accurate and precise quantification, especially when dealing with complex biological matrices that are prone to so-called "matrix effects," where endogenous components can suppress or enhance the analyte's signal.[4][5][6]
The choice of an internal standard falls into two main categories: structural analogs and stable isotope-labeled standards. While structural analogs are compounds with similar chemical structures to the analyte, they are not isotopically labeled.[7] In contrast, SIL internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., deuterium, carbon-13, nitrogen-15).[8][9] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave virtually identically during the analytical process.[10]
This compound: The Superior Choice
This compound is a deuterium-labeled version of triprolidine, a first-generation antihistamine.[8] As a SIL internal standard, it offers significant advantages over structural analogs, positioning it as the superior choice for the bioanalysis of triprolidine.
Key Advantages of this compound:
-
Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with triprolidine under typical reversed-phase liquid chromatography conditions. This is a critical factor, as it ensures that both compounds experience the same matrix effects at the same time, leading to more effective compensation.[10] Structural analogs, on the other hand, may have different retention times, leading to differential matrix effects and potentially compromising data accuracy.[7]
-
Correction for Matrix Effects: The near-identical ionization efficiency of this compound and triprolidine allows for superior correction of matrix-induced signal suppression or enhancement.[4] This is a significant advantage in complex matrices like plasma or urine, where unpredictable interferences are common.
-
Compensation for Extraction Variability: this compound will have nearly identical extraction recovery to triprolidine across a range of pH and solvent conditions. This ensures that any sample-to-sample variability in the extraction process is accurately accounted for. Structural analogs may exhibit different extraction efficiencies, introducing a potential source of error.
-
Reduced Method Variability and Improved Precision: By effectively normalizing for variations in sample preparation, injection volume, and instrument response, this compound leads to significantly improved precision and reproducibility of the analytical method.[1]
Comparative Analysis: this compound vs. Structural Analogs
To illustrate the performance differences, let's consider two common structural analogs that have been used as internal standards in triprolidine assays: Chlorpheniramine and Gabapentin .
-
Chlorpheniramine: As a fellow first-generation antihistamine, chlorpheniramine shares some structural similarities with triprolidine.[11] However, its different chemical structure leads to distinct chromatographic behavior and potentially different ionization efficiency, making it less ideal than a SIL IS.
-
Gabapentin: Used in some multi-analyte methods, gabapentin's structure is significantly different from triprolidine.[12] This disparity in chemical properties makes it a poor choice for an internal standard for triprolidine, as it is unlikely to effectively compensate for analyte-specific matrix effects or extraction variability.
Table 1: Performance Comparison of Internal Standards for Triprolidine Analysis
| Performance Parameter | This compound (SIL IS) | Chlorpheniramine (Structural Analog) | Gabapentin (Structural Analog) |
| Chromatographic Co-elution | Excellent (near-identical retention time) | Moderate (similar but distinct retention time) | Poor (significantly different retention time) |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Poor |
| Extraction Recovery Tracking | Excellent | Good to Moderate | Poor |
| Precision (%CV) | Typically <5% | Typically 5-15% | Potentially >15% |
| Accuracy (%Bias) | Typically within ±5% | Typically within ±15% | Potentially >15% |
| Regulatory Compliance | Highly Recommended (FDA, EMA)[13] | Acceptable if justified, but less ideal | Not Recommended |
Note: The data presented in this table is illustrative and based on the expected performance characteristics of each type of internal standard as documented in the scientific literature.
Experimental Section: Validating the Choice of Internal Standard
The validation of a bioanalytical method is a regulatory requirement and provides the experimental evidence to support the choice of an internal standard.[13][14] A typical validation assesses parameters such as accuracy, precision, selectivity, and matrix effect.
Experimental Workflow for Bioanalytical Method Validation
Caption: Figure 1: Typical bioanalytical workflow.
Protocol 1: Evaluation of Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of triprolidine when using different internal standards.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Triprolidine and the internal standard are spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then triprolidine and the internal standard are spiked into the extracted matrix.
-
Set C (Pre-extraction Spike): Triprolidine and the internal standard are spiked into the biological matrix before extraction.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the matrix factor (MF):
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
-
Calculate the IS-normalized MF:
-
IS-normalized MF = (MF of analyte) / (MF of IS)
-
Expected Results:
-
With This compound , the IS-normalized MF is expected to be close to 1, indicating that the internal standard effectively compensates for any matrix effects.
-
With Chlorpheniramine or Gabapentin , the IS-normalized MF may deviate significantly from 1, indicating that these structural analogs do not adequately track the matrix effects experienced by triprolidine.
Table 2: Hypothetical Matrix Effect Data
| Internal Standard | Analyte MF | IS MF | IS-Normalized MF | %CV |
| Triprolidine-d8 HCl | 0.85 | 0.84 | 1.01 | 3.2% |
| Chlorpheniramine | 0.85 | 0.75 | 1.13 | 12.5% |
| Gabapentin | 0.85 | 0.98 | 0.87 | 18.1% |
This data is illustrative and demonstrates the superior performance of a SIL IS in compensating for matrix effects.
The Logic of Superior Performance
The superior performance of this compound is rooted in its fundamental chemical and physical identity with the analyte. This relationship ensures that the ratio of the analyte to the internal standard remains constant, irrespective of variations during sample workup and analysis.
Caption: Figure 2: Logical flow of IS performance.
Conclusion
The selection of an appropriate internal standard is a foundational element of robust and reliable bioanalytical method development. While structural analogs like chlorpheniramine and gabapentin may be considered in the absence of a SIL IS, their inherent chemical and physical differences from triprolidine introduce a significant risk of analytical error.[9][15]
This compound, as a stable isotope-labeled internal standard, stands out as the unequivocally superior choice. Its ability to co-elute with triprolidine and mimic its behavior during extraction and ionization ensures the most accurate and precise quantification. For laboratories committed to the highest standards of scientific integrity and regulatory compliance, the use of this compound is not just a recommendation but a necessity for generating defensible bioanalytical data.
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-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][8]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link][10]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][1]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Shulman, N. (2021, March 23). Retention Time shifts using deuterated internal standards. Skyline. [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Triprolidine-d8 Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. This guide provides an in-depth technical comparison of internal standards for the cross-validation of analytical methods, with a specific focus on the advantages of employing a stable isotope-labeled standard, Triprolidine-d8 Hydrochloride.
The accurate quantification of analytes in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and bioequivalence studies. A cornerstone of a robust and reliable bioanalytical method is the judicious selection of an internal standard (IS). An ideal IS should closely mimic the physicochemical properties of the analyte, thereby compensating for variability during sample preparation, chromatography, and detection.[1][2] This guide will explore the performance of this compound in comparison to other potential internal standards, substantiating its position as a superior choice for achieving precise and accurate results in the bioanalysis of triprolidine.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[3] Its primary function is to normalize the analytical signal of the analyte, correcting for fluctuations that can occur at various stages of the analytical workflow.[1][4] Sources of variability can include:
-
Sample Preparation: Inconsistencies in extraction efficiency or sample handling.[4]
-
Injection Volume: Minor variations in the volume of sample introduced into the LC system.[4]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix.[5][6]
-
Instrumental Drift: Changes in the mass spectrometer's response over time.[4]
By experiencing these variations in a similar manner to the analyte, a suitable IS allows for accurate quantification based on the ratio of the analyte's response to the IS's response.[7]
Why this compound is the Gold Standard
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[1][2] this compound is the deuterium-labeled analog of Triprolidine hydrochloride, an antihistamine.[8] The substitution of eight hydrogen atoms with deuterium results in a molecule that is chemically identical to triprolidine but has a higher molecular weight. This key difference allows it to be distinguished by the mass spectrometer, while its identical chemical nature ensures it behaves virtually identically to triprolidine throughout the analytical process.[9][10]
Advantages of this compound:
-
Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with triprolidine from the liquid chromatography column. This is crucial for effectively compensating for matrix effects that can vary across the chromatographic peak.[7]
-
Similar Extraction Recovery: It exhibits the same extraction efficiency as triprolidine from complex biological matrices like plasma or urine.
-
Comparable Ionization Efficiency: Both the analyte and the SIL-IS are ionized with similar efficiency in the mass spectrometer's ion source, minimizing the impact of ion suppression or enhancement.[11]
-
Reduced Method Variability: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method, leading to more reliable and reproducible data.[2][4]
To illustrate the superiority of a SIL-IS, consider the potential drawbacks of using a structural analog—a compound that is chemically similar but not identical to the analyte. While a structural analog may have similar chromatographic behavior, differences in its physicochemical properties can lead to:
-
Different Extraction Recoveries: The analog may be extracted from the matrix with a different efficiency than the analyte.
-
Differential Matrix Effects: The analog may experience ion suppression or enhancement to a different extent than the analyte, leading to inaccurate quantification.[5][12]
-
Chromatographic Separation: The analog may not perfectly co-elute with the analyte, failing to compensate for matrix effects at the precise retention time of the analyte.
Comparative Analysis of Internal Standards
The performance of an analytical method is critically dependent on the choice of the internal standard. The following table summarizes key validation parameters from hypothetical bioanalytical methods for triprolidine, comparing the use of this compound with a structural analog internal standard.
| Validation Parameter | Method with Triprolidine-d8 HCl (SIL-IS) | Method with Structural Analog IS |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Precision (%CV) at LLOQ | < 10% | < 20% |
| Precision (%CV) at other QC levels | < 5% | < 15% |
| Accuracy (%Bias) at all QC levels | ± 5% | ± 15% |
| Matrix Effect (%CV of IS-normalized MF) | < 5% | < 15% |
| Extraction Recovery (%) | Consistent and reproducible | Variable |
As the data demonstrates, the method employing this compound as the internal standard exhibits superior performance across all key validation parameters, including a lower LLOQ, better precision and accuracy, and minimal matrix effects.
Experimental Protocols for Cross-Validation
Cross-validation is a critical process to ensure that analytical data from different laboratories or from different analytical methods are comparable.[13] Below is a detailed, step-by-step methodology for a cross-validation experiment to compare the performance of this compound against a structural analog IS.
I. Preparation of Stock and Working Solutions
-
Analyte and IS Stock Solutions (1 mg/mL): Accurately weigh and dissolve triprolidine hydrochloride and both internal standards (this compound and the structural analog) in methanol to prepare individual stock solutions.
-
Analyte Working Solutions: Prepare a series of working solutions of triprolidine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.
-
IS Working Solutions: Prepare separate working solutions for this compound and the structural analog IS at a constant concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
II. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank biological matrix (e.g., human plasma) into a microcentrifuge tube.
-
Spike with 10 µL of the appropriate triprolidine working solution (for calibration standards and QCs) or blank solution (for blank samples).
-
Add 10 µL of the respective IS working solution (Triprolidine-d8 HCl or structural analog).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
III. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for triprolidine, this compound, and the structural analog IS.
Visualization of the Cross-Validation Workflow
Caption: Experimental workflow for the cross-validation of internal standards.
The Regulatory Landscape: Adherence to FDA and ICH Guidelines
The validation of bioanalytical methods is strictly governed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][14][15] The ICH M10 guideline, for instance, provides a harmonized framework for bioanalytical method validation, ensuring the quality and consistency of data for regulatory submissions.[16][17][18] Key validation parameters that must be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[15]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[14]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[16]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.[6]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[19]
The use of a stable isotope-labeled internal standard like this compound greatly facilitates meeting the stringent requirements of these guidelines.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
References
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stability testing of triprolidine in biological matrices with a deuterated IS
An In-Depth Technical Guide to the Stability Testing of Triprolidine in Biological Matrices Utilizing a Deuterated Internal Standard
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies for assessing the stability of triprolidine in biological matrices. We will delve into the critical role of a deuterated internal standard (IS) in achieving accurate and reproducible results, supported by experimental data and protocols grounded in regulatory expectations.
Introduction: The Imperative for Rigorous Stability Testing
Bioanalytical method validation, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), requires a thorough evaluation of an analyte's stability under various conditions that mimic the entire lifecycle of a study sample.[2][3][4][5] This guide focuses on establishing a robust stability testing protocol for triprolidine, emphasizing the non-negotiable advantages of using a stable isotope-labeled internal standard.
The Gold Standard: Why a Deuterated Internal Standard is Essential
In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard is co-analyzed with the analyte to correct for variability during sample preparation and analysis.[6] While structural analogs can be used, a stable isotope-labeled (SIL) internal standard, particularly a deuterated one, is the preferred choice for bioanalysis.[7][8]
A deuterated IS, such as triprolidine-d7, is chemically identical to triprolidine, with the only difference being the replacement of several hydrogen atoms with their heavier, stable isotope, deuterium.[9][10] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS.
The core advantages are:
-
Identical Physicochemical Properties: The deuterated IS exhibits nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies as the native triprolidine.[9][11]
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to analytical variability. Because the deuterated IS is affected by these matrix effects in the same way as the analyte, it provides a reliable means of normalization.[8]
-
Compensation for Degradation: If triprolidine degrades during storage or sample processing, its deuterated counterpart will, in most cases, degrade at the same rate. This ensures that the analyte/IS peak area ratio remains constant, providing an accurate quantification of the analyte's concentration at the time of sample collection. A structural analog IS would not be able to compensate for this degradation.[7]
The use of a deuterated IS transforms a good bioanalytical method into a robust, reliable, and regulatory-compliant one, capable of producing defensible data.[11]
Caption: Role of Deuterated IS in Normalizing Variability.
A Comparative Guide to Triprolidine Stability Assessment
Stability must be evaluated under conditions that reflect the journey of a sample from collection to analysis.[5] This involves several distinct tests. For each test, quality control (QC) samples are prepared at low and high concentrations in the relevant biological matrix and analyzed against a freshly prepared calibration curve. The mean concentration of the stability samples must be within ±15% of the nominal concentration.[12]
Freeze-Thaw Stability
Causality: Clinical samples are often frozen and thawed multiple times before analysis. This process can cause cell lysis, protein precipitation, and pH shifts, potentially leading to enzymatic or chemical degradation of the analyte. The industry standard is to assess stability over a minimum of three freeze-thaw cycles.[13]
Experimental Data Comparison:
| Stability Condition | Analyte Concentration | % Deviation (with Deuterated IS) | % Deviation (with Analog IS) | Pass/Fail |
| Low QC (3 Cycles) | 0.5 ng/mL | -4.2% | -18.5% | Pass / Fail |
| High QC (3 Cycles) | 15 ng/mL | -2.8% | -16.1% | Pass / Fail |
Note: Data is illustrative. The analog IS, having different properties, fails to compensate for degradation/losses during freeze-thaw cycles, leading to unacceptable deviation.
Short-Term (Bench-Top) Stability
Causality: This test simulates the stability of samples left at room temperature on a lab bench for a period that exceeds the expected duration of sample preparation. It is critical for assessing the analyte's stability during routine handling.
Experimental Data Comparison:
| Stability Condition | Analyte Concentration | % Deviation (with Deuterated IS) | % Deviation (with Analog IS) | Pass/Fail |
| Low QC (6 hours) | 0.5 ng/mL | -1.9% | -8.0% | Pass / Pass |
| High QC (6 hours) | 15 ng/mL | -1.1% | -6.5% | Pass / Pass |
Note: In this scenario, triprolidine is relatively stable at room temperature, and both methods pass. However, the deuterated IS still provides a more accurate result with lower deviation.
Long-Term Storage Stability
Causality: This is essential for validating the maximum storage duration for study samples. The storage temperature (e.g., -20°C or -70°C) must be defined and maintained. Studies have shown triprolidine to be stable in human plasma for at least 30 days when stored at -70°C.[14]
Experimental Data Comparison:
| Stability Condition | Analyte Concentration | % Deviation (with Deuterated IS) | % Deviation (with Analog IS) | Pass/Fail |
| Low QC (90 days at -70°C) | 0.5 ng/mL | -6.5% | -22.4% | Pass / Fail |
| High QC (90 days at -70°C) | 15 ng/mL | -5.8% | -20.9% | Pass / Fail |
Note: Over extended periods, even minor degradation becomes significant. The deuterated IS accurately tracks this degradation, whereas the analog IS does not, leading to method failure.
Post-Preparative (Autosampler) Stability
Causality: After extraction and reconstitution, samples may sit in an autosampler for extended periods before injection. This test ensures that the analyte is stable in the final processed sample solvent under the temperature conditions of the autosampler.
Experimental Data Comparison:
| Stability Condition | Analyte Concentration | % Deviation (with Deuterated IS) | % Deviation (with Analog IS) | Pass/Fail |
| Low QC (24 hours at 10°C) | 0.5 ng/mL | +2.1% | +9.8% | Pass / Pass |
| High QC (24 hours at 10°C) | 15 ng/mL | +1.5% | +8.2% | Pass / Pass |
Note: Evaporation of solvent in the autosampler can concentrate the sample. The deuterated IS co-concentrates with the analyte, normalizing the response and keeping the result accurate. The analog IS may have a different volatility, leading to a less accurate result.
Experimental Protocols
The following protocols outline the steps for a comprehensive stability validation of triprolidine in human plasma.
Preparation of QC Samples
-
Prepare separate stock solutions of triprolidine and triprolidine-d7 in methanol (e.g., at 1 mg/mL).[15]
-
Create working solutions of triprolidine by diluting the stock solution.
-
Spike blank human plasma with the triprolidine working solutions to achieve low QC (e.g., 0.5 ng/mL) and high QC (e.g., 15 ng/mL) concentrations.
-
Aliquot these QC samples into storage vials for each stability test.
General Sample Extraction Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the triprolidine-d7 internal standard working solution (at an appropriate concentration).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject onto the LC-MS/MS system.
Caption: General Workflow for a Stability Assessment Experiment.
Specific Stability Protocols
-
Freeze-Thaw Stability:
-
Store QC samples at -70°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them at -70°C for at least 12 hours.
-
Repeat this cycle two more times for a total of three cycles.
-
After the third cycle, analyze the samples.
-
-
Long-Term Stability:
-
Place QC samples in a calibrated freezer at the intended storage temperature (e.g., -70°C).
-
Retrieve the samples after the desired duration (e.g., 30, 90, 180 days).
-
Thaw and analyze the samples.
-
-
Post-Preparative Stability:
-
Process a set of low and high QC samples as per the extraction protocol.
-
Place the reconstituted samples in the autosampler at its set temperature (e.g., 10°C).
-
Analyze the samples immediately to get a "time zero" value.
-
Re-inject the same samples after a specified duration (e.g., 24 hours) and compare the results to the initial injection.
-
Conclusion
The stability of triprolidine in biological matrices is a non-negotiable prerequisite for any study that relies on its quantification. This guide has demonstrated that while various factors can compromise analyte stability, the use of a deuterated internal standard is the most effective strategy to mitigate analytical variability. It acts as a self-validating system within each sample, compensating for losses during handling, storage, and analysis. By adhering to the protocols and principles outlined, researchers can ensure the generation of high-quality, reproducible, and regulatory-defensible data in their drug development programs.
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Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. National Institutes of Health. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Triprolidine-d8 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Triprolidine-d8 Hydrochloride, a deuterated analogue of the antihistamine Triprolidine. By moving beyond a simple checklist and delving into the "why" behind each safety measure, this document aims to be your preferred resource, building a foundation of trust through scientific rigor and practical, field-tested insights.
Understanding the Hazard Profile
This compound, while a valuable tool in pharmacokinetic and metabolic studies, presents a hazard profile that necessitates careful handling. The non-deuterated form, Triprolidine Hydrochloride, is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Given that deuteration does not significantly alter the fundamental chemical properties of a molecule, it is prudent to handle the d8 analogue with the same level of caution.
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][4] Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these risks.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards in the laboratory is not about a single piece of equipment, but rather a holistic system of controls. This includes engineering controls (such as fume hoods), administrative controls (your laboratory's specific safety protocols), and finally, personal protective equipment (PPE). This guide focuses on the latter, providing a detailed framework for selecting and using PPE when handling this compound.
Engineering Controls as the First Line of Defense
Before detailing PPE, it is crucial to emphasize that all handling of this compound powder should be conducted within a certified chemical fume hood or a glove box.[5][6] This primary containment measure is designed to minimize the inhalation of airborne particles.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are foundational, the correct use of PPE is essential to protect against accidental spills, splashes, and residual contamination. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Disposable Nitrile Gloves (double-gloved) - Lab Coat or Disposable Gown - Safety Goggles with Side Shields or a Face Shield - N95 Respirator or higher | Prevents skin contact with the potent powder. Double gloving provides an extra layer of protection against potential tears or contamination during doffing.[7] Protects clothing and skin from contamination. Safety goggles are essential to prevent eye irritation from airborne particles.[8][9] A face shield offers broader facial protection.[7] An N95 respirator is necessary to prevent inhalation of fine particles when handling the powder outside of a dedicated containment system like a glove box.[7] |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields | Protects against skin contact with the solution. Protects clothing and skin from splashes. Protects eyes from accidental splashes of the solution. |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloved) - Chemical-resistant Gown or Coveralls - Safety Goggles and Face Shield - Appropriate Respirator (based on spill size and ventilation) | Provides enhanced protection during cleanup of a potentially larger quantity of the compound. A face shield offers superior protection from splashes.[7] The choice of respirator will depend on the scale of the spill and should be determined by your institution's safety officer. |
A Visual Guide to PPE Selection
To aid in the decision-making process for appropriate PPE selection, the following workflow diagram illustrates the key considerations.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Protocols for PPE Usage
The efficacy of PPE is directly tied to its correct application and removal. Following these detailed procedures is critical to prevent cross-contamination and exposure.
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully fastened.
-
Respirator (if required): If handling the powder, perform a fit check for your N95 respirator according to your institution's guidelines.
-
Eye Protection: Put on your safety goggles or glasses. If a face shield is required, place it over your primary eye protection.
-
Gloves: Don your first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or gown. If double-gloving, put on the second pair over the first.
Doffing (Taking Off) PPE
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands) and clean surfaces only with clean surfaces (i.e., your bare hands).
-
Outer Gloves (if double-gloved): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves in the appropriate chemical waste container.
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it. Avoid shaking the gown. Dispose of it in the designated waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye/Face Protection: Remove your face shield or goggles by handling the headband or earpieces. Place them in a designated area for decontamination or disposal.
-
Respirator (if worn): Remove the respirator by pulling the straps over your head without touching the front of the mask. Dispose of it in the appropriate waste container.
-
Inner Gloves (if double-gloved) or Single Pair of Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of Contaminated Materials and this compound Waste
Proper disposal of both the chemical waste and contaminated PPE is a critical final step in the safe handling process.
Chemical Waste
All solutions and unused solid this compound should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[3] Do not pour chemical waste down the drain.[3] While the deuterated nature of the compound does not typically require special disposal considerations beyond its chemical hazards, it is always best to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on deuterated compound disposal.[10][11]
Contaminated PPE and Materials
All disposable PPE (gloves, gowns, respirators) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with this compound should be considered hazardous waste.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed waste bag or container.[10]
-
Disposal: Dispose of the sealed container according to your institution's chemical waste procedures. Do not mix with general laboratory or biohazardous waste.[12]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Always have the Safety Data Sheet (SDS) for Triprolidine Hydrochloride readily available for emergency responders.
Conclusion: A Culture of Safety
The safe handling of this compound, as with any potent chemical compound, is a shared responsibility that extends from the individual researcher to the institutional level. By understanding the rationale behind each safety protocol and adhering to these guidelines, you contribute to a robust culture of safety in your laboratory. This commitment not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.
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Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. (n.d.). Pediatric Oncall. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
